Product packaging for Diisodecyl phthalate(Cat. No.:CAS No. 68515-49-1)

Diisodecyl phthalate

Cat. No.: B036322
CAS No.: 68515-49-1
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester widely utilized in industrial and materials science research as a primary plasticizer. Its primary research value lies in imparting flexibility, durability, and processability to polyvinyl chloride (PVC) and other polymer systems. The mechanism of action involves DIDP molecules interposing between polymer chains, effectively reducing the glass transition temperature (Tg) and secondary forces, thereby increasing free volume and chain mobility without forming covalent bonds. This results in a material with enhanced low-temperature flexibility, superior resistance to extraction and migration, and lower volatility compared to shorter-chain phthalates. Researchers employ DIDP in the development and testing of flexible PVC products, such as wire and cable insulation, automotive interiors, and synthetic leather, where long-term performance and heat aging resistance are critical. Furthermore, its applications extend to acting as a solvent or processing aid in various chemical syntheses and as a model compound in environmental fate and transport studies due to its persistence and bioaccumulation potential. This product is provided strictly For Research Use Only, supporting advanced investigations in polymer chemistry and material engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2<br>C28H46O4 B036322 Diisodecyl phthalate CAS No. 68515-49-1

Properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
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InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
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Molecular Formula

C28H46O4, Array
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DSSTOX Substance ID

DTXSID50274032
Record name Bis(8-methylnonyl) phthalate
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Molecular Weight

446.7 g/mol
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Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester
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Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
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Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
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Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
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Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
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Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
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Color/Form

Clear liquid

CAS No.

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Environmental Presence and Biogeochemical Cycling of Diisodecyl Phthalate

Sources and Release Pathways into Environmental Compartments

The introduction of DIDP into the environment occurs through various stages of its life cycle, from production to disposal.

Industrial Production and Manufacturing Emissions

DIDP is predominantly used as a plasticizer in polyvinyl chloride (PVC) products, accounting for approximately one-fifth of the total plasticizers used in Europe industrialchemicals.gov.au. Beyond PVC, it finds application in other polymers such as polyurethanes and polyacrylates, as well as in adhesives, paints, printing inks, and sealants wikipedia.orgexxonmobilchemical.comindustrialchemicals.gov.auepa.gov. Releases of DIDP to the environment can occur during its manufacture and processing, including the transportation and storage of raw materials canada.ca. Industrial processes like extrusion, injection molding, and plastisol spread coating are identified as potential emission sources regulations.gov. For instance, extrusion processes for wire and cable or hoses have an estimated emission factor of 0.01%, while blown film extrusion and injection molding have a factor of 0.05% regulations.gov. Raw material handling can result in an incidental loss of 0.01% regulations.gov. Local concentrations of DIDP in water, sediment, and soil can be particularly elevated around industrial sites where it is produced or incorporated into products greenfacts.org.

Table 1: Estimated Emission Factors for DIDP from Industrial Processes

Industrial ProcessEstimated Emission Factor (%) regulations.gov
Raw Materials Handling0.01
Extrusion (Wire & Cable, Hoses)0.01
Extrusion (Blown Film)0.05
Injection Molding0.05
Plastisol Spread Coating (with air treatment)0.163

Leaching and Migration from Polymeric Products

DIDP is not chemically bound to the polymer matrix in which it is incorporated, allowing it to leach or migrate into the surrounding environment over time greenfacts.orgnih.govoaepublish.com. This phenomenon is influenced by factors such as the additive's solubility and volatility, its size, the pH of the surrounding medium, temperature, the permeability of the polymer matrix, and the gaps between polymer molecules oaepublish.com. DIDP can migrate from various consumer products, including coatings on furnishings, cookware, pharmaceutical pills, and food wrappers wikipedia.org. Notably, it has been found to migrate from food wrap into high-fat foods cpsc.govmdpi.comfoodengprog.org. This migration can occur during storage, transportation, and even preparation of food products mdpi.com.

Waste Disposal and Recycling Practices

The disposal of products containing DIDP represents a significant pathway for its release into the environment canada.cagreenfacts.org. Landfills are considered likely sources of DIDP in groundwater, along with land-applied biosolids and wastewater effluents epa.govepa.gov. While DIDP is expected to be present in landfill leachate, its low water solubility (0.00017 mg/L) and strong affinity for sorption to organic carbon typically found in landfills (log KOC: 5.04 to 5.78) suggest that it is unlikely to migrate significantly to, or be highly mobile in, groundwater near landfills epa.govepa.gov. Recycling processes, while aiming to reduce waste, can also contribute to the release of chemicals, including phthalates, into the environment stoppoisonplastic.org.

Distribution and Fate in Diverse Environmental Matrices

Once released, DIDP distributes and undergoes transformation processes in various environmental compartments.

Aquatic Systems: Freshwater and Marine Environments

In aquatic systems, the distribution and fate of DIDP are largely governed by its physicochemical properties. Due to its low water solubility and high partitioning potential into organic carbon, DIDP released into water tends to distribute into sediment and the suspended particulate fraction of surface waters canada.caepa.govepa.gov. Fugacity modeling indicates that DIDP is expected to partition primarily to soil and sediment, regardless of the initial release compartment epa.gov.

DIDP can undergo both direct and indirect photolysis, forming the monoester (monoisodecyl phthalate) and isodecanol (B128192) epa.gov. It is also considered readily biodegradable under most aquatic and terrestrial aerobic environments epa.gov. Studies suggest that certain components within the isomeric mixture of DIDP biodegrade more readily than others epa.gov. The half-life for DIDP under aerobic biodegradation conditions in water is estimated to be approximately 14 to 26 days epa.gov.

Table 2: Key Environmental Fate Properties of DIDP

PropertyValueReference
Water Solubility0.00017 mg/L epa.govepa.gov
Log KOC (Sorption to organic carbon)5.04 to 5.78 epa.gov
Aerobic Biodegradation Half-life (Water)~14 to 26 days epa.gov
Aerobic Biodegradation Half-life (Soil)~28 to 56 days epa.gov
Predicted Bioconcentration Factor (BCF) in fish1.29 L/kg epa.govregulations.gov

DIDP, as an emerging contaminant, has been detected in various water bodies neptjournal.commdpi.comeeer.org.

Wastewater: Industrial and domestic discharges are significant contributors to the presence of phthalate (B1215562) esters (PAEs) like DIDP in wastewater researchgate.net. Conventional wastewater treatment plants (WWTPs) are not specifically designed to completely remove micropollutants, leading to their persistence in treated wastewater effluents eeer.org.

Surface Water: Micropollutants, including plasticizers, are frequently found in surface water bodies such as rivers, lakes, and reservoirs, often receiving direct effluent from WWTPs nih.govmdpi.comeeer.org. The U.S. Environmental Protection Agency (EPA) expects the main environmental exposure pathway for DIDP to be its release into surface water, followed by subsequent deposition into sediment epa.govregulations.govepa.gov.

Groundwater: Potential sources of DIDP in groundwater include wastewater effluents, land-applied biosolids, and landfill leachates epa.govepa.gov. DIDP can enter groundwater through interactions with contaminated surface water epa.govepa.gov. However, due to its low water solubility and strong adsorption to organic matter in soils and sediments, DIDP is generally expected to be immobile in soil and groundwater environments epa.gov. Its migration to groundwater from these sources is considered unlikely, and limited persistence is anticipated unless anoxic conditions are present epa.gov.

Volatilization and Aerosol Particle Association

Bioaccumulation, Biotransformation, and Trophic Transfer

Bioaccumulation Potential in Aquatic Organisms

Diisodecyl phthalate exhibits a high octanol-water partition coefficient (log KOW), with reported values ranging from 8.8 to 10.36, and a commonly cited value of approximately 10.21. mst.dkepa.gov This high lipophilicity suggests a potential for bioaccumulation in organisms. The water solubility of DIDP is very low, typically less than 0.001 mg/L. mst.dk

Experimental data on the bioconcentration factor (BCF) for DIDP in aquatic organisms indicate varying levels of uptake. For molluscs, specifically Mytilus edulis, BCF values up to 3977 and 2998 have been reported. mst.dk In crustaceans like Daphnia magna, BCF values ranged from 90 to 147. mst.dk For carp (B13450389) (Cyprinus carpio), a BCF of less than 3.6 to less than 14.4 was found. mst.dk While fish BCF values were determined through direct analysis, BCFs for Daphnia and mussels utilized radiolabelling, meaning these values reflect both the parent DIDP and any metabolites containing the labelled carbon. canada.ca Despite its high log KOW, DIDP is considered to have a low potential to bioaccumulate in aquatic organisms, based on a calculated BCF of 1.29 L/kg. epa.govepa.gov However, it has been measured in various aquatic species, confirming its bioavailability. canada.cacanada.ca

Table 1: Bioconcentration Factors (BCF) for this compound in Aquatic Organisms
OrganismBCF ValueExposure Concentration (µg/L)Reference
Molluscs (Mytilus edulis)3977, 29984.4, 41.7 mst.dk
Crustaceans (Daphnia magna)90, 128, 147100.4, 32.6, 9.6 mst.dk
Carp (Cyprinus carpio)<3.6 to <14.40.1-1.0 mst.dk
Fish (calculated)1.29 L/kgN/A epa.gov

Evidence of Biotransformation in Environmental Species

Biotransformation plays a significant role in the environmental fate of phthalate esters, including DIDP. mst.dk During metabolism, ester hydrolysis of DIDP can lead to the formation of hydrolytic monoesters, which are primary metabolites. nih.gov These monoesters can then undergo further oxidation reactions to produce secondary metabolites. nih.gov In human biological monitoring studies, secondary metabolites of DIDP are often detected at higher levels than primary metabolites, indicating rapid further transformation. nih.gov

The metabolic capability of organisms to biotransform phthalate esters generally increases with increasing trophic levels. mst.dk Studies suggest that the extent of phthalate ester biotransformation increases in the order: molluscs < crustaceans < fish. mst.dk This biotransformation can limit the accumulation of phthalates in aquatic and terrestrial food chains. mst.dk Terrestrial species are also reported to have the capacity to metabolize phthalate substances. epa.gov

Potential for Trophic Transfer and Biomagnification in Food Chains

Biomagnification refers to the increase in concentration of a substance in the tissues of organisms at successively higher levels in a food chain. wikipedia.org For a substance to biomagnify, it typically needs to be persistent, have low rates of internal degradation or excretion, and be highly soluble in fats. wikipedia.org

High molecular weight phthalate esters, such as DIDP, have generally been shown not to biomagnify through the food web. cpsc.gov Instead, their tissue concentrations tend to decrease with increasing trophic position, a phenomenon sometimes referred to as biodilution. cpsc.gov A study assessing the bioaccumulation of high molecular weight phthalate diesters in an aquatic food web, including 18 marine species, found that DIDP did not biomagnify. cpsc.gov The food-web magnification factor (FWMF) for this compound was determined to be 0.44, where an FWMF greater than 1.0 indicates biomagnification and less than 1.0 indicates biodilution. cpsc.gov This finding is consistent with laboratory fish bioaccumulation studies where rainbow trout fed a DIDP-spiked diet showed limited bioaccumulation, with a lipid-normalized biomagnification factor (BMF) of 0.1 and a rapid tissue elimination half-life of 1 day. cpsc.gov

While empirical and modeled data suggest low bioaccumulation and biomagnification potential for DIDP, its detection in various aquatic species confirms its bioavailability and implies that some degree of trophic transfer is possible. canada.cacanada.ca However, the available evidence indicates that DIDP is unlikely to biomagnify significantly in food chains due to biotransformation. mst.dkcpsc.gov

Environmental Degradation Mechanisms

Biodegradation Pathways and Microbial Involvement

Biodegradation is considered the primary removal mechanism for DIDP in aquatic and terrestrial environments. canada.ca DIDP is generally considered readily biodegradable under most aerobic aquatic and terrestrial conditions. epa.gov Studies show that DIDP can achieve greater than 99% primary biodegradation under aerobic conditions in water and 88% to over 99% ready biodegradation. epa.gov In activated sludge under aerobic conditions, biodegradation rates of 90% in 9 days and 97% in 12 days have been reported, with a half-life of 0.77 days. epa.gov

The biodegradation pathway for phthalates typically involves sequential hydrolysis of the ester linkages. canada.cacanada.ca The first hydrolytic step forms a mono-alkyl phthalate ester (MPE), such as monoisodecyl phthalate. canada.cacanada.caepa.gov The MPE can then undergo further ester hydrolysis to form phthalic acid, which subsequently degrades to benzoic acid and ultimately to carbon dioxide. canada.cacanada.ca Microorganisms, including Bacillus sp., have been shown to biodegrade DIDP under aerobic conditions. epa.gov Complete mineralization of phthalate esters often involves the metabolic synergy of multiple microorganisms. repositorioinstitucional.mx

While aerobic biodegradation is efficient, information on DIDP degradation under anaerobic conditions is limited. canada.ca Data for structurally similar substances like diisononyl phthalate (DINP) suggest that anaerobic biodegradation may proceed more slowly, potentially resulting in half-lives exceeding one year. canada.ca In sediment-water systems, a very low primary biodegradation of DIDP has been observed under aerobic conditions. mst.dk

Table 2: Biodegradation Performance of this compound (DIDP)
Environment/TestDegradation Extent/Half-lifeTimeframeConditionsReference
OECD 301C test42% degradation14 daysReady biodegradability mst.dk
OECD 301C test30-100% degradation14 daysReady biodegradability mst.dk
Aquatic (primary biodegradation)>99%N/AAerobic epa.gov
Aquatic (ready biodegradation)88 to >99%28 daysAerobic epa.gov
Activated Sludge90%9 daysAerobic epa.gov
Activated Sludge97%12 daysAerobic epa.gov
Activated SludgeHalf-life: 0.77 daysN/AAerobic epa.gov
SCAS test (primary degradation)68% (average daily)3-week acclimationAcclimated inoculum mst.dk
Die-away test (primary degradation)>90%9 daysAcclimated inoculum mst.dk

Photolysis and Other Abiotic Degradation Processes

Abiotic degradation processes for DIDP include hydrolysis and photolysis. Hydrolysis of DIDP is predicted to occur slowly at ambient temperatures. epa.gov The estimated hydrolysis half-life at neutral pH and 25°C is approximately 3.4 years. mst.dknih.gov This suggests that hydrolysis is not a significant degradation route for DIDP in the aquatic environment. mst.dk

Photodegradation, particularly indirect photolysis through reaction with atmospheric hydroxyl radicals, is expected to be the predominant removal mechanism for DIDP in the air. canada.ca The estimated photodegradation half-life in the atmosphere is around 0.2 days mst.dk or 7.68 hours. epa.gov However, in aquatic and soil environments, photodegradation is generally considered insignificant due to low light intensity. mst.dkmst.dk While photolysis may be an important pathway for abiotic degradation of phthalates in waters, particularly at increased temperatures, for DIDP specifically, it is expected to be insignificant in the aquatic environment. mst.dkresearchgate.net

Table 3: Abiotic Degradation Half-lives of this compound (DIDP)
ProcessEstimated Half-lifeEnvironmentReference
Hydrolysis3.4 yearsNeutral pH, 25°C (aquatic) mst.dknih.gov
Photodegradation0.2 daysAtmosphere mst.dk
Photodegradation7.68 hoursAtmosphere epa.gov

Human Exposure Assessment and Toxicokinetics of Diisodecyl Phthalate

Routes and Sources of Human Exposure

Human exposure to DIDP can occur through various pathways, primarily oral ingestion, dermal absorption, and inhalation. cpsc.govgreenfacts.org

Oral Ingestion: Dietary Intake and Dust Ingestion

Oral ingestion represents a significant route of exposure to DIDP, encompassing both dietary intake and the ingestion of contaminated indoor dust. cpsc.govgreenfacts.org

DIDP can migrate into food and beverages from packaging materials and processing equipment that contain the plasticizer. greenfacts.orggreenfacts.orgnih.gov While some studies have indicated that DIDP is not detectable in food, other research highlights the potential for contamination from packaging. nih.gov For instance, levels of several phthalate (B1215562) metabolites, including those related to DIDP, have been measured in milk and milk products, such as infant formula. cpsc.gov However, in specific analyses of raw milk, pasteurized and homogenized milk, yogurt with fruit, and reconstituted or liquid infant formula from various global regions, DIDP was detected at less than five µg/kg or below the limit of detection. cpsc.gov Dietary exposure to DIDP has been estimated to be significantly below established tolerable daily intake levels. foodpackagingforum.org

DIDP can be gradually released from consumer products into indoor environments, where it settles on surfaces and accumulates in dust and air. ca.govca.gov Ingestion of contaminated indoor dust is a recognized exposure pathway, particularly for children. ca.govca.gov Studies have shown that the levels of DIDP in house dust can vary. For example, in Stockholm, levels of DIDP in dust ranged from 0.1 to 0.6 µg/g. diva-portal.org

Table 3: Estimated Daily Intake of DIDP from Dust Ingestion

Population GroupEstimated Daily Intake from Dust Ingestion (ng/kg bw)Reference
21-month-old child2 diva-portal.org
Adult0.1 diva-portal.org
Food Packaging and Contamination

Dermal Absorption: Personal Care Products and Consumer Goods

Dermal absorption occurs through direct skin contact with products containing DIDP. cpsc.govgreenfacts.orggreenfacts.orgnih.gov DIDP is used in various types of plastic consumer products, including certain polyvinyl chloride (PVC) tubing, materials found in automobile interiors, garden hoses, raincoats, binders, storage cases, tile flooring, shower curtains, and bath mats. ca.govca.gov It is also found in other non-PVC products such as paints, printing inks, rubbers, latex, and adhesives. nih.gov While the information provided by Australian industry on DIDP use did not indicate its presence in cosmetic or personal care products, and overseas information suggests it is not used in cosmetics, phthalates in general are present in a wide range of consumer products, including some personal care products and fragrances. industrialchemicals.gov.aunih.govecostore.combcerp.orgobservatoireprevention.org Human patch tests with undiluted DIDP showed no signs of irritation in a small group of subjects. cpsc.gov The dermal absorption of DIDP is considered to be low. industrialchemicals.gov.aunih.govgreenfacts.orgeuropa.eu

Inhalation: Indoor and Occupational Air

Inhalation is another route of human exposure to DIDP, occurring in both indoor and occupational settings. cpsc.govgreenfacts.orggreenfacts.orgnih.gov DIDP can accumulate in indoor air as it is gradually released from consumer products. ca.govca.gov Due to its low vapor pressure, inhalation exposure to DIDP primarily involves airborne particles or aerosols carrying the compound, rather than vapor at room temperatures. greenfacts.orggreenfacts.org

Occupational exposure to DIDP can occur via inhalation and dermal routes during its manufacture, during the production of DIDP-containing products (e.g., calendering, extruding, injection molding), and during the use of end products such as coatings, adhesives, or inks. cpsc.govgreenfacts.org The amount of DIDP in PVC formulations typically ranges from 20-40%, but can be as high as 55%. In end products, the concentration can vary significantly, from less than 1% to over 50%. greenfacts.orggreenfacts.org

Table 4: Estimated Daily Intake of DIDP from Dust Inhalation

Population GroupEstimated Daily Intake from Dust Inhalation (ng/kg bw)Reference
21-month-old child0.01 diva-portal.org
AdultLower than child (2.2-fold lower than 21-month-old child) diva-portal.org

In Utero and Lactational Exposure Pathways

Exposure to DIDP can occur during prenatal development and through lactation. nih.govnih.govca.govca.govbcerp.orgepa.goveverycrsreport.comeuropa.eu DIDP is capable of passing from mother to baby during pregnancy. ca.govca.gov Studies in rats have shown that lactational exposure can contribute to reduced weight gain in pups. nih.govepa.goveuropa.eu Cross-fostering studies have demonstrated that postnatal body weight effects observed in pups were reversible once postnatal exposure to DIDP via the dams ceased. europa.eu Phthalates, including DIDP, have been detected in human breast milk, indicating a potential lactational transfer pathway. nih.govbcerp.org Studies of amniotic fluid have also documented exposure to multiple phthalates for human fetuses. everycrsreport.com

Biomonitoring Methodologies for Diisodecyl Phthalate Metabolites

Human biomonitoring studies frequently employ metabolites of high molecular weight phthalates, including DIDP, as biomarkers to evaluate human exposure fishersci.nlwikidata.org. These methodologies focus on identifying specific and sensitive biomarkers and quantifying them in various human biological matrices.

Identification of Specific and Sensitive Biomarkers of Exposure

Phthalates undergo rapid metabolism in the human body, and their metabolites serve as effective biomarkers of exposure fishersci.nlwikidata.org. During Phase I biotransformation, DIDP undergoes ester hydrolysis to form hydrolytic monoesters, such as monoisodecyl phthalate (MiDP) fishersci.nlwikipedia.org. These primary metabolites are further oxidized to produce secondary, oxidative metabolites fishersci.nl. For DIDP, key oxidative metabolites identified include mono-hydroxy-isodecyl phthalate (MHiDP), mono-carboxy-isononyl phthalate (MCiNP), and mono-oxo-isodecyl phthalate (MOiDP) .

Research indicates that oxidative metabolites are more sensitive biomarkers of exposure to DIDP than the primary monoester, MiDP fishersci.nl. This is because the simple monoesters account for a minor fraction (2% or less) of the dose excreted in urine, while secondary, oxidized metabolites are the main forms excreted . For instance, MCiNP has been identified as a major metabolite excreted in urine, suggesting its utility as a valuable biomarker .

Quantification in Human Biological Matrices

Analytical methods, such as ultrahigh-performance liquid chromatography–electrospray ionization-tandem mass spectrometry (UHPLC–ESI-MS/MS), have been developed and validated for the simultaneous quantification of DIDP and its major metabolites in biological samples .

Urine is the most common and preferred matrix for human biomonitoring of phthalate exposure due to ease of collection, larger sample volumes, higher metabolite concentrations, and reduced potential for contamination by parent diesters nih.gov. Studies analyzing human urine samples have consistently detected oxidative metabolites of DIDP, indicating prevalent exposure within the general population wikipedia.org.

In a study of 129 human urine samples, the hydrolytic monoester MiDP was not detected, whereas oxidative metabolites were frequently present wikipedia.org. MCiNP, MHiDP, and MOiDP were detected in 98%, 96%, and 85% of samples, respectively wikipedia.org. Their concentrations ranged from below 0.25 ng/mL up to 334.5 ng/mL for MCiNP, 589.0 ng/mL for MHiDP, and 127.3 ng/mL for MOiDP wikipedia.org. These findings underscore that MCiNP, MHiDP, and MOiDP are superior biomarkers for DIDP exposure assessment compared to MiDP .

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) indicate that the median concentration of MCiNP at a population level is approximately 2.7 µg/L fishersci.nlnih.gov. Furthermore, available biomonitoring data suggest that infants and children generally exhibit higher levels of phthalate exposure than adults fishersci.nlnih.gov.

Table 1: Detection Frequency and Concentration Ranges of DIDP Metabolites in Human Urine wikipedia.org

MetaboliteDetection Frequency (%)Concentration Range (ng/mL)
Mono-carboxy-isononyl phthalate (MCiNP)98< 0.25 – 334.5
Mono-hydroxy-isodecyl phthalate (MHiDP)96< 0.25 – 589.0
Mono-oxo-isodecyl phthalate (MOiDP)85< 0.25 – 127.3
Monoisodecyl phthalate (MiDP)Not detectedNot detected

Phthalate metabolites, including those of DIDP, can be detected in blood, serum, and plasma, although typically at much lower concentrations and with lower detection rates compared to urine nih.govnih.govoup.com. While general phthalate metabolites have been measured in serum and seminal plasma, specific quantitative data for DIDP metabolites in these matrices are less extensively reported in human studies compared to urinary data nih.govoup.com. Studies have shown that for some phthalates (e.g., DEHP, DiNP), secondary carboxylated metabolites correlate better between urine and serum levels than primary metabolites, suggesting their utility as serum markers oup.complos.org. The reproducibility of metabolite measurements has been found to be good in both plasma and serum, with plasma showing slightly better stability plos.orgchem960.com.

Phthalates and their metabolites are known to cross the placental barrier and have been detected in human amniotic fluid nih.govbioscientifica.comresearchgate.neteuropa.euuni.lu. This indicates potential prenatal exposure to these compounds bioscientifica.comuni.lu. Similarly, phthalates and their metabolites have been found in breast milk, signifying transference via lactation in mammals nih.govbioscientifica.comuni.lufishersci.ca. While these studies confirm the presence of phthalate metabolites in these vulnerable matrices, specific quantitative data for DIDP metabolites in human amniotic fluid and breast milk are limited nih.govbioscientifica.comfishersci.ca.

Urinary Metabolite Profiling

Human Toxicokinetics and Metabolism

This compound is rapidly and extensively metabolized in the body . The primary metabolic pathway involves the hydrolysis of the ester bonds to form the monoester, monoisodecyl phthalate (MiDP) fishersci.nlwikipedia.org. Subsequently, MiDP undergoes further oxidative metabolism, primarily through ω- and ω-1 oxidation of its side chains, leading to the formation of more polar secondary metabolites such as MHiDP, MCiNP, and MOiDP fishersci.nl. These oxidative products are then largely conjugated, predominantly with glucuronic acid, to form glucuronide conjugates, which facilitates their excretion fishersci.nl.

The rapid metabolism of DIDP ensures that it does not bioaccumulate significantly in the human body fishersci.nlwikidata.org. The major routes of excretion for DIDP metabolites are via urine and feces wikipedia.org. Toxicokinetic studies in animals, which are often used to infer human toxicokinetics, show that DIDP and its major metabolites are distributed in various tissues and that the conjugated forms are significantly quantified in plasma, urine, and feces . The rapid metabolism and excretion kinetics mean that urinary levels of secondary metabolites are consistently higher than those of primary metabolites, making them more reliable indicators of recent exposure fishersci.nlwikidata.org.

Toxicological Investigations of Diisodecyl Phthalate in Biological Systems

Genotoxicity and Carcinogenicity Assessments

Toxicological evaluations of diisodecyl phthalate (B1215562) have included assessments of its potential to induce genetic mutations and carcinogenic effects.

In Vitro and In Vivo Mutagenicity Studies

Table 1: Summary of Mutagenicity Study Results for Diisodecyl Phthalate

Study TypeTest SystemResultCitation
In vitro Bacterial Mutation AssayBacteria (with/without metabolic activation)Negative industrialchemicals.gov.auscbt.comcpsc.govbelmagumusel.com
In vitro Mouse Lymphoma AssayMouse lymphoma cellsNegative industrialchemicals.gov.auscbt.com

Clastogenicity Evaluations

Clastogenicity, the ability of a substance to cause chromosomal damage, has also been assessed for DIDP. In vivo, DIDP has been found to be non-clastogenic in mouse micronucleus assays. industrialchemicals.gov.auscbt.combelmagumusel.comepa.gov While the majority of genotoxicity tests for DIDP have been negative, one of two in vitro cell transformation assays showed a positive result for transforming potential. industrialchemicals.gov.aucpsc.gov

Carcinogenic Potential and Relevance to Human Health

Long-term carcinogenicity studies specifically for DIDP are generally not available. scbt.com However, an increase in the incidence of hepatocellular tumors in rats, linked to peroxisome proliferation, has been anticipated based on observations with similar compounds like di-(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP). scbt.com It is important to note that the carcinogenic effects associated with peroxisome proliferators are largely considered species-specific to rodents, with humans being significantly less responsive or refractory to such effects. scbt.com

Reproductive and Developmental Toxicity (DART) Studies

Investigations into the reproductive and developmental toxicity of DIDP have been conducted to understand its effects on fertility, reproductive organs, and offspring development.

Effects on Fertility and Reproductive Organs

Reproductive toxicity studies in rats have indicated that this compound does not adversely affect reproductive structure or function. scbt.com There is no evidence to suggest that DIDP causes impairment of fertility. industrialchemicals.gov.auindustrialchemicals.gov.au In two-generation reproductive toxicity studies in rats, the No Observed Adverse Effect Level (NOAEL) for fertility was determined to be in the range of 427-927 mg/kg body weight/day. industrialchemicals.gov.au Furthermore, repeat dose studies in rats, even at doses up to 2000 mg/kg body weight/day, did not report any testicular lesions. industrialchemicals.gov.au The National Toxicology Program (NTP) concluded that there is negligible concern for reproductive toxicity in exposed adults, as studies in rats at high exposure levels showed no adverse reproductive effects. nih.gov

Table 2: Reproductive and Developmental Toxicity Findings for this compound in Rats

EndpointStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Observed EffectsCitation
FertilityTwo-generation427-927Not observedNo effect on reproductive structure or function industrialchemicals.gov.auscbt.com
Pup Survival & GrowthTwo-generation38-44 (pregnancy), 52-114 (lactation)134-352Reduced pup survival and growth, more pronounced in F2 generation industrialchemicals.gov.auscbt.com
Developmental Toxicity (Skeletal)Prenatal developmental40-100Not specifiedEffects on developing skeletal system (rudimentary lumbar ribs, supernumerary cervical ribs) industrialchemicals.gov.auscbt.com
Male Reproductive Organs (Offspring)Developmental studies≥ 1000Not observedLittle influence on male reproductive organs of offspring jst.go.jp
Spermatocyte Formation (Parental)Two-generationNot specified211-405Delayed formation of spermatocytes jst.go.jp
Male Reproductive System Integrity

Regarding the male reproductive system, studies indicate that DIDP has a limited impact. Compared to shorter-chain phthalates such as dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP), DIDP demonstrates lower toxicity towards male reproductive organs. jst.go.jp Specifically, even at high doses of 1000 mg/kg/day or more, no adverse effects on the male reproductive organs of offspring were observed in rat studies. jst.go.jp While DIDP at certain exposure levels (LOAELs of 211-405 mg/kg/day) was noted to delay the formation of spermatocytes in parental animals, this effect did not translate to adverse outcomes in the male reproductive organs of their offspring. jst.go.jp Furthermore, no overt endocrine disruption related to the reproductive system was observed in studies considered by the EU report on DIDP. scbt.com

The National Toxicology Program (NTP) Center for the Evaluation of Risks to Human Reproduction (CERHR) concluded that while oral exposure of pregnant rats to high doses of DIDP (200 and 1000 mg/kg body weight/day) can adversely affect fetal development, there is minimal concern for developmental effects in human fetuses and children at current estimated exposure levels. nih.gov The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as the most sensitive health concern for DIDP. epa.gov Adverse effects on pup survival and growth were observed in two-generation reproductive toxicity studies in rats, with NOAELs ranging from 38-44 mg/kg/day during pregnancy and 52-114 mg/kg/day during lactation. scbt.com Developmental toxicity in prenatal studies in rats, based on effects on the developing skeletal system, had a NOAEL of 40-100 mg/kg/day. scbt.com However, studies also indicate that DIDP is neither teratogenic nor a selective developmental toxicant. nih.gov

Anogenital Distance Alterations

Dose-Response Relationships and Concept of No Observed Adverse Effect Levels (NOAELs)

Dose-response relationships are fundamental in toxicology, illustrating how the magnitude of a biological response correlates with the dose of an exposure. The No Observed Adverse Effect Level (NOAEL) is a critical concept derived from these studies, representing the highest experimental dose of a substance at which no statistically or biologically significant adverse effects are observed in the exposed population compared to a control group nih.gov. Establishing NOAELs is crucial for risk assessment, providing a basis for determining safe exposure limits.

Studies investigating the toxicity of this compound (DIDP) in animal models have identified various NOAELs depending on the endpoint and duration of exposure. In repeated dose oral studies in rats, increased liver weights and lipid metabolism in the liver were observed at doses of 120 mg/kg body weight/day and above, with a reported NOAEL of 60 mg/kg body weight/day for these systemic effects atamanchemicals.com. For kidney effects, a NOAEL of 170 mg/kg/day was reported for male rats, with relative kidney weights significantly increased at higher doses nih.gov.

In terms of developmental toxicity, an increased incidence of fetal variations, specifically rudimentary lumbar ribs and supernumerary cervical ribs, was noted in a rat developmental study at 1000 mg/kg body weight/day. However, in the absence of more severe developmental toxicity, a developmental NOAEL of 500 mg/kg body weight/day on a per litter basis was determined atamanchemicals.com. Other sources report developmental NOAELs ranging from 40 to 100 mg/kg/day based on effects on the developing skeletal system nih.gov. A decrease in survival indices in two-generation studies led to an EU report concluding DIDP as a developmental toxicant, with a NOAEL of 33 mg/kg/day for this endpoint nih.gov.

Reproductive toxicity studies for DIDP in rats have indicated no impairment of fertility, with NOAELs for fertility determined at 427-927 mg/kg body weight/day atamanchemicals.com. While increased liver and kidney weights were observed in parental animals and reduced pup survival was more pronounced in the F2 pup generation in two-generation reproduction studies, no testicular lesions were reported in repeat dose studies in rats at doses up to 2000 mg/kg body weight/day atamanchemicals.com. The European Food Safety Authority (EFSA) Panel on Food Contact Materials, based on a two-generation reproductive toxicity study, established a NOAEL of 33 mg DIDP/kg body weight/day for decreased survival in the F2 offspring umweltprobenbank.de.

The table below summarizes key NOAELs for this compound:

Endpoint (Species)NOAEL (mg/kg bw/day)Reference
Systemic Toxicity (Liver) (Rat)60 atamanchemicals.com
Systemic Toxicity (Kidney) (Male Rat)170 nih.gov
Developmental Toxicity (Skeletal Variations) (Rat)500 atamanchemicals.com
Developmental Toxicity (Pup Survival) (Rat)33 nih.govumweltprobenbank.de
Fertility (Rat)427-927 atamanchemicals.com

Comparative Developmental and Reproductive Toxicity Across Phthalate Esters

The developmental and reproductive toxicity profiles of phthalate esters vary significantly, often influenced by the length and branching of their alkyl side chains labsolu.cauni.lu. This compound (DIDP), a high molecular weight phthalate, exhibits a distinct toxicological profile when compared to lower molecular weight phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl (B1604629) phthalate (BBP).

Research indicates that exposure of pregnant dams to relatively high doses of DIDP can lead to abnormal development of the fetal skeleton and reduced weight gain and survival of pups in rats umweltprobenbank.de. In some instances, DIDP exposure was also associated with abnormalities of the urinary tract umweltprobenbank.de. However, the scientific evidence suggests that DIDP does not adversely affect human reproduction umweltprobenbank.de. Two-generation reproduction studies with DIDP in rats showed increased liver and kidney weights in parental animals and reduced pup survival, particularly in the F2 pup generation, but no evidence of impairment of fertility or testicular lesions in repeat dose studies at high doses atamanchemicals.com.

In contrast, shorter-chain phthalates like BBP, DBP, and DEHP are known to induce stronger toxicities against the reproductive organs of male offspring labsolu.ca. The NOAELs for these shorter-chain phthalates are generally lower than those for longer-chain phthalates such as DIDP, Diisononyl phthalate (DINP), and Di-n-octyl phthalate (DNOP) labsolu.ca. For instance, DEHP and DBP have demonstrated stronger toxicity toward male reproductive organs, with lower LOAELs compared to DIDP, DINP, and BBP labsolu.ca. While DIDP has been reported to delay the formation of spermatocytes in parents at certain doses, no effects on the male reproductive organs of offspring were found even at high doses (e.g., 1000 mg/kg/day or more) labsolu.ca.

This comparative analysis highlights that while DIDP can induce developmental effects, particularly skeletal variations and reduced pup survival, its impact on male reproductive organ development is less pronounced compared to certain lower molecular weight phthalates.

Phthalate EsterKey Developmental/Reproductive EffectsComparative Potency (Male Reproductive Organs)
This compound (DIDP)Abnormal fetal skeleton, reduced pup weight/survival, urinary tract abnormalities; no fertility impairment. atamanchemicals.comumweltprobenbank.deLower potency on male offspring reproductive organs compared to short-chain phthalates. labsolu.ca
Di(2-ethylhexyl) phthalate (DEHP)Male reproductive toxicity, developmental toxicity. nih.govStronger toxicity to male reproductive organs of offspring. labsolu.ca
Dibutyl phthalate (DBP)Developmental toxicity, female and male reproductive toxicity.Stronger toxicity to male reproductive organs of offspring. labsolu.ca
Butyl benzyl phthalate (BBP)Developmental toxicity, male reproductive toxicity.Stronger toxicity to male reproductive organs of offspring. labsolu.ca
Diisononyl phthalate (DINP)Reduced testicular weight of offspring (at high doses). labsolu.caLower potency on male offspring reproductive organs compared to short-chain phthalates. labsolu.ca
Di-n-octyl phthalate (DNOP)Developmental effects (skeletal variations); no effect on female or male reproductive organs at high doses. labsolu.caLower potency on male offspring reproductive organs compared to short-chain phthalates. labsolu.ca

Endocrine Disrupting Potential of Diisodecyl Phthalate

Evaluation of Estrogen, Androgen, Thyroid, and Steroidogenesis (EATS) Pathways

The evaluation of DIDP across the EATS pathways has largely indicated a limited or lack of significant endocrine activity, particularly concerning apical outcomes observed in in vivo studies. nih.govtoxstrategies.com

Estrogenic Activity Assessment (In Vitro and In Vivo)

In Vitro Assessment: In vitro mechanistic data have consistently shown that DIDP exhibits no significant estrogenic activity. High-throughput assays, such as ToxCast, indicated no effect of DIDP on Estrogen Receptor (ER) and estrogen-related receptor (ERR) binding. researchgate.net Furthermore, various in vitro assays, including ER transactivation and ER-mediated cell proliferation assays conducted in cell lines like MCF-7, ZR-75, Hela (up to 10-5 M DIDP), and MVLN (up to 20 mg/L DIDP), as well as yeast (up to 10-3 M DIDP), did not reveal any DIDP-related estrogenic effects. researchgate.netindustrialchemicals.gov.au Studies have reported that DIDP consistently showed no estrogenic activity in both current and previous in vitro assays, with very weak or no competition for estrogen receptor binding (Relative Binding Affinity (RBA) <0.02%) compared to 17β-estradiol. mdpi.comkoreascience.kr

Table 1: Summary of Estrogenic Activity of Diisodecyl Phthalate (B1215562) (DIDP)

Assessment TypeEndpointDIDP FindingReference
In Vitro ER/ERR Binding (ToxCast HT)No effect researchgate.net
ER TransactivationNo effect researchgate.net
ER-mediated Cell ProliferationNo effect researchgate.net
Estrogenic Activity (general)Consistently no activity mdpi.com
ER Binding Competition (RBA)Very weak or no competition (<0.02%) koreascience.kr
In Vivo Uterotrophic AssayNo estrogenic response industrialchemicals.gov.au
Vaginal Cornification AssayNo estrogenic response industrialchemicals.gov.au
Apical OutcomesLimited or lack of estrogen-related outcomes nih.govtoxstrategies.com

Androgenic Pathway Perturbations (In Vitro and In Vivo)

In Vitro Assessment: In vitro investigations into the androgen pathway have shown a general lack of endocrine activity for DIDP. This includes results from ToxCast high-throughput assays. toxstrategies.com Furthermore, receptor gene assays using Chinese hamster ovary (CHO) cells to characterize the activities of human androgen receptors (AR) indicated that DIDP did not exhibit androgenic or anti-androgenic activity up to concentrations of 10-5 M. industrialchemicals.gov.au

In Vivo Assessment: In vivo studies have also largely concluded that DIDP does not significantly perturb the androgen pathway. DIDP exposure did not lead to adverse outcomes related to the disruption of the androgen pathway in adult male rodents. toxstrategies.com Crucially, in utero exposure to DIDP did not result in adverse reproductive outcomes or changes in anogenital distance in offspring, nor were consistent changes in fetal testosterone (B1683101) biosynthesis observed. toxstrategies.com Studies evaluating ex vivo testicular testosterone production and gene expression found no effects attributed to DIDP, suggesting an absence of anti-androgenic activity, unlike some other phthalates. industrialchemicals.gov.au Consequently, DIDP is considered unlikely to disrupt the androgen pathway during development. nih.gov

Table 2: Summary of Androgenic Activity of Diisodecyl Phthalate (DIDP)

Assessment TypeEndpointDIDP FindingReference
In Vitro Androgen Pathway Activity (ToxCast HT)Lack of endocrine activity toxstrategies.com
AR Activity (CHO cell assay)No androgenic/anti-androgenic activity industrialchemicals.gov.au
In Vivo Androgen Pathway Disruption (adult male rodents)No adverse outcomes toxstrategies.com
Reproductive Outcomes (in utero exposure)No adverse effects (e.g., anogenital distance) toxstrategies.com
Fetal Testosterone BiosynthesisNo consistent changes toxstrategies.com
Testicular Testosterone Production (ex vivo)No effect industrialchemicals.gov.au

Thyroid Hormone System Modulation

Mechanistic/In Vitro Studies: Mechanistic data, particularly from in vitro studies, provide some insights. There is evidence that DIDP can induce the liver pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net Furthermore, in vitro studies using FRTL-5 rat thyroid follicular cells demonstrated that DIDP, at concentrations between 10-4 M and 10-3 M, significantly enhanced iodide uptake by regulating the sodium/iodide symporter (NIS), without inducing cytotoxicity. researchgate.net

Table 3: Summary of Thyroid Hormone System Modulation by this compound (DIDP)

Assessment TypeEndpointDIDP FindingReference
In Vivo Adverse Thyroid OutcomesNo adverse outcomes nih.gov
Thyroid Hormone LevelsData gap (no in vivo studies) nih.gov
Mechanistic/In Vitro Liver Pregnane X Receptor (PXR)Induced nih.govresearchgate.net
Iodide Uptake (FRTL-5 cells)Enhanced (10-4 M to 10-3 M) researchgate.net
Sodium/Iodide Symporter (NIS)Regulated, leading to enhanced iodide uptake researchgate.net

Steroidogenesis Pathway Interference

Evaluations of the steroidogenesis pathway for DIDP have indicated a limited or complete absence of steroidogenesis-related apical outcomes in in vivo studies. nih.govtoxstrategies.com Mechanistic in vitro studies also showed a lack of endocrine activity concerning steroidogenesis. nih.gov Specifically, consistent changes in testosterone biosynthesis in fetuses were not observed following in utero exposure to DIDP. toxstrategies.com This suggests that DIDP does not significantly interfere with the key processes involved in steroid hormone synthesis.

Table 4: Summary of Steroidogenesis Pathway Interference by this compound (DIDP)

Assessment TypeEndpointDIDP FindingReference
In Vivo Steroidogenesis-related Apical OutcomesLimited or lack of outcomes nih.govtoxstrategies.com
Fetal Testosterone BiosynthesisNo consistent changes observed toxstrategies.com
In Vitro Mechanistic StudiesLack of endocrine activity nih.gov

Mechanistic Studies of Endocrine Action

Mechanistic studies aim to elucidate the molecular interactions underlying potential endocrine disruption.

Receptor Binding Affinity Investigations

Investigations into the receptor binding affinity of DIDP have provided insights into its direct interactions with key hormone receptors and related proteins. In vitro mechanistic data for the estrogen pathway demonstrated that DIDP had no effect on the binding of Estrogen Receptor (ER) and estrogen-related receptor (ERR) in ToxCast high-throughput assays. researchgate.net Furthermore, DIDP showed very weak or no competition (RBA <0.02%) with radiolabeled 17β-estradiol for binding to human recombinant ER-alpha. koreascience.kr

For the androgen pathway, receptor gene assays using Chinese hamster ovary (CHO) cells to characterize human androgen receptor (AR) activities indicated that DIDP did not exhibit androgenic or anti-androgenic activity. industrialchemicals.gov.au

Interestingly, molecular docking simulations have suggested that long-chain phthalates, including DIDP, exhibit good binding affinity towards Sex Hormone-Binding Globulin (SHBG). plos.org The binding affinity values for these long-chain phthalates were more negative (indicating more stable binding) compared to short-chain phthalates. plos.org This suggests a potential for DIDP to disrupt the endocrine homeostasis function of SHBG, a plasma carrier protein that binds androgens and estrogens, thereby influencing the distribution and access of these hormones to target tissues. plos.org Additionally, DIDP has been shown to induce the liver pregnane X receptor (PXR) and enhance iodide uptake by regulating the sodium/iodide symporter (NIS) in thyroid follicular cells. nih.govresearchgate.netresearchgate.net

Table 5: Receptor Binding Affinity and Mechanistic Interactions of this compound (DIDP)

Receptor/ProteinType of Interaction/EffectFindingReference
Estrogen Receptor (ER)Binding AffinityNo effect (ToxCast HT assays); Very weak or no competition (RBA <0.02%) researchgate.netkoreascience.kr
Estrogen-Related Receptor (ERR)Binding AffinityNo effect (ToxCast HT assays) researchgate.net
Androgen Receptor (AR)Activity/BindingNo androgenic/anti-androgenic activity industrialchemicals.gov.au
Sex Hormone-Binding Globulin (SHBG)Binding AffinityGood binding affinity in molecular docking simulations plos.org
Pregnane X Receptor (PXR)InductionInduced liver PXR nih.govresearchgate.net
Sodium/Iodide Symporter (NIS)Regulation/UptakeEnhanced iodide uptake by regulating NIS researchgate.net

Gene Expression Modulation (e.g., PPARs, RXRα, Fatty Acid Metabolism Genes)

This compound has been investigated for its capacity to modulate gene expression, particularly concerning metabolic sensors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptor alpha (RXRα). These nuclear receptors play pivotal roles in lipid homeostasis. acs.orgacs.orgnih.gov

Research, including studies on sea bream hepatocytes, has explored the ligand binding efficiency of DIDP to the ligand binding domains of PPARs and RXRα proteins. acs.orgacs.orgnih.gov Observations from these studies indicate that DIDP exhibits high binding efficiency with piscine PPARs, demonstrating a notable preference for RXRα. acs.orgacs.orgnih.gov

Further in vitro experiments have demonstrated dose-dependent effects of DIDP on PPAR:RXR-dependent gene expression pathways. This modulation leads to a coordinated increase in the expression of PPARs and RXRα, along with their downstream target genes. acs.orgacs.orgnih.govresearchgate.net Principal component analysis (PCA) has highlighted a strong correlation between the transcription of genes involved in fatty acid metabolism and PPAR mRNA levels, with fatty acid binding protein (FABP) showing a particularly high correlation to all PPARs. acs.orgacs.orgnih.gov

These findings suggest that DIDP can act as an environmental stressor that activates PPAR:RXR signaling. This activation may promote long-term alterations in lipid homeostasis, potentially leading to deleterious physiological consequences in teleost fish. acs.orgacs.orgnih.gov

Signal Transduction Pathway Analysis

The impact of this compound on signal transduction pathways is an area of ongoing research. While general phthalate effects on various pathways have been observed, specific detailed analyses for DIDP are less extensively documented in the provided literature.

Some phthalates, particularly those with longer chains like di(2-ethylhexyl) phthalate (DEHP) or diisononyl phthalate (DINP), have been shown to moderately activate the MAPK-Erk1/2 pathway. mdpi.com Additionally, medium-chain phthalates have been observed to rapidly influence key tissue homeostatic mechanisms through non-genomic pathways. mdpi.com DIDP, being a high molecular weight phthalate, shares structural characteristics with some of these longer-chain phthalates. toxstrategies.com

In a study investigating the combined effects of DIDP and formaldehyde (B43269) (FA) on learning and memory in mice, it was noted that FA's toxicity to the nervous system is linked to the NO/cGMP and cAMP signaling pathways. researchgate.net While this study involved DIDP, the primary focus of the pathway analysis was on formaldehyde's mechanism. researchgate.net

It is also understood that high molecular weight phthalates, including DIDP, undergo metabolism through hydroxylation or oxidation of their monoesters, and can also form hydrophilic glucuronide conjugates via phase II conjugation. researchgate.net This metabolic processing is a crucial aspect of their interaction within biological systems, influencing their potential to engage with various cellular signaling networks.

Weight of Evidence Assessments and Regulatory Guidance Frameworks

The endocrine disrupting properties of this compound (DIDP) have been rigorously assessed through weight of evidence (WoE) approaches, notably in accordance with the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) Endocrine Disruptor Guidance (2018). nih.govresearchgate.netnih.govresearchgate.net

A comprehensive literature review was conducted to gather toxicological data for DIDP, focusing on its potential effects on estrogen (E), androgen (A), thyroid (T), and steroidogenesis (S) pathways, collectively known as EATS pathways. This review encompassed 41 relevant articles and data from 105 high-throughput assays. nih.govresearchgate.netnih.govresearchgate.net Furthermore, in silico assessments of EATS activity were performed to compensate for the limitations of certain in vitro assays that lack metabolic capabilities. nih.govresearchgate.netnih.gov

Based on these findings, the results suggest that DIDP does not meet the ECHA/EFSA criteria for an endocrine disruptor and is considered unlikely to disrupt the androgen pathway during development. nih.govresearchgate.netnih.gov

Regulatory bodies have also addressed DIDP. The European Union has established a maximum specific migration limit (SML) of 9 mg/kg food for the sum of diisodecyl phthalates and diisononyl phthalates from food contact materials. wikipedia.org In the United States, DIDP has been listed under California's Proposition 65 since 2007 as a substance known to cause reproductive toxicity. wikipedia.org Conversely, in 2013, the ECHA's Risk Assessment Committee (RAC) concluded that DIDP does not warrant classification for reprotoxic effects under the EU's Classification, Labelling and Packaging (CLP) regulation. wikipedia.org

Comparative Endocrine Disrupting Potency with Other Phthalates and Environmental Chemicals

The endocrine disrupting potency of this compound (DIDP) has been compared with that of other phthalates and environmental chemicals, revealing distinct profiles. Low molecular weight ortho-phthalates, such as di-n-butyl phthalate (DNBP), are well-documented for their ability to perturb androgen pathways, particularly during critical developmental windows, leading to effects like decreased fetal testicular testosterone and reproductive organ malformations. nih.govresearchgate.netnih.govcpsc.govhbm4eu.eu

In contrast, DIDP, being a high molecular weight phthalate, has generally not been found to induce adverse effects on the male reproductive tract in intact organisms, unlike some lower molecular weight counterparts. nih.govcpsc.gov The molecular structure of the alkyl side chain plays a significant role in determining the reproductive effects of phthalates. Phthalates with a linear ester side chain of 4-7 carbon atoms or a branched side chain of 4-9 carbon atoms are typically associated with toxicity to male development. hbm4eu.eu DIDP, with its branched C9-C11 isomer mixture, falls outside this specific range for male reproductive developmental effects. toxstrategies.comhbm4eu.eu

A comparative study involving six phthalates—dimethyl phthalate (DMP), diethyl phthalate (DEP), di(2-ethylhexyl) phthalate (DEHP), di-n-octyl phthalate (DnOP), diisononyl phthalate (DINP), and DIDP—utilized cell lines and embryonic zebrafish assays to assess their endocrine disruption effects. This research indicated that exposure to DIDP, alongside DMP, DEP, and DINP, resulted in significant transcriptional changes in zebrafish, even at lower concentrations, suggesting a greater endocrine disruption potency in zebrafish compared to DEHP. researchgate.net However, it is important to note that the study also highlighted that the endocrine disrupting effects of phthalates are not always readily predictable from in vitro findings. researchgate.net

Among other phthalates, diisononyl phthalate (DINP) has been characterized as having a lower endocrine disrupting potency compared to some other phthalates. hbm4eu.eunih.gov Some consumer products that have replaced well-known endocrine-disrupting phthalates (such as DBP, BBP, and DEHP) with less-studied alternatives like DINP and di-n-propyl phthalate (DPP) still contain compounds with endocrine-disrupting properties, albeit with potentially lesser or similar potency depending on the specific alternative. nih.gov

The table below provides a comparative overview of the endocrine disrupting potential of DIDP relative to other phthalates based on available research findings.

Table 1: Comparative Endocrine Disrupting Potential of DIDP and Other Phthalates

Phthalate CompoundMolecular Weight ClassificationKey Endocrine Effects ReportedComparative Potency Notes
This compound (DIDP)High Molecular WeightActivation of PPAR:RXR signaling in fish, leading to lipid homeostasis changes. No EATS-related adverse effects in animals in WoE assessments.In zebrafish, showed significant transcriptional changes at lower concentrations, suggesting greater potency than DEHP. Generally not found to cause adverse effects on male reproductive tract in intact organisms.
Di-n-butyl phthalate (DNBP/DBP)Low Molecular WeightPerturbs androgen pathways, decreased fetal testicular testosterone, male reproductive malformations.Considered an endocrine disruptor in rats with anti-androgenic activity.
Di(2-ethylhexyl) phthalate (DEHP)High Molecular WeightInfluences expression of vtg1, esr1, and cyp19a1b genes in zebrafish. Can activate PPAR isoforms.Showed less endocrine disruption potency than DIDP, DMP, DEP, and DINP in zebrafish transcriptional changes.
Diisononyl phthalate (DINP)High Molecular WeightSignificant transcriptional changes in zebrafish.Described as having the lowest potency among some phthalates.
Dimethyl phthalate (DMP)Low Molecular WeightSignificant transcriptional changes in zebrafish.Showed greater endocrine disruption potency than DEHP in zebrafish.
Diethyl phthalate (DEP)Low Molecular WeightSignificant transcriptional changes in zebrafish.Showed greater endocrine disruption potency than DEHP in zebrafish.

Ecotoxicological Impact and Environmental Risk Assessment of Diisodecyl Phthalate

Toxicity to Aquatic Organisms

Studies investigating the toxicity of DIDP to microorganisms, such as protozoans, have generally found no significant adverse effects. For instance, a study with Tetrahymena pyriformis showed no toxicity of DIDP, with the No Observed Effect Concentration (NOEC) value reported to be far above the substance's water solubility. mst.dkmst.dk Similarly, no inhibition of activated sludge respiration has been observed. greenfacts.org

Test SpeciesTest DurationEndpointNOEC (mg/L)Reference
Tetrahymena pyriformis (Protozoa)24 hGrowth inhibition200 mst.dk
Activated Sludge MicroorganismsNot specifiedRespiration inhibitionNo inhibition observed greenfacts.org

DIDP appears to have no acute or chronic toxicity to algae. mst.dk Several studies have reported no impact on the growth of various algae species, even at concentrations at or exceeding the solubility limit of DIDP. greenfacts.org For example, no effects were observed in studies with freshwater green algae (Selenastrum capricornutum) across concentrations ranging from 0.80 to 1.3 mg/L DIDP. epa.gov Experiments with DIDP on plants have also generally not revealed adverse effects. greenfacts.org

Test SpeciesTest DurationEndpointEffect ConcentrationReference
Various Algae SpeciesNot specifiedGrowth inhibitionNo impact up to/beyond solubility limit greenfacts.org
Selenastrum capricornutum (Freshwater Green Algae)Not specifiedToxicityNo effects observed at 0.80 - 1.3 mg/L epa.gov

Acute toxicity tests with various aquatic invertebrate species, including crustaceans, have shown no acute toxicity for DIDP at or below its water solubility. mst.dkgreenfacts.org However, slight toxicity was observed in long-term tests with Daphnia magna (water flea), with a No Observed Effect Concentration (NOEC) of 0.03 mg/L. mst.dk This observed effect is often attributed to indirect physical effects, such as floating (entrapment) or adherence of microdroplets to the animals' surfaces, rather than direct chemical toxicity, due to DIDP's low solubility. mst.dkoup.com When tested with a dispersant, DIDP concentrations of 1 mg/L showed no adverse effects on Daphnia magna reproduction, growth, and mortality during a 21-day exposure. epa.gov

Test SpeciesTest DurationEndpointNOEC (mg/L)NotesReference
Daphnia magna21 days (chronic)Survival0.03Slight toxicity, possibly due to indirect physical effects (entrapment/microdroplets) mst.dk
Daphnia magna21 days (chronic, with dispersant)Reproduction, Growth, MortalityNo adverse effects at 1 mg/L epa.gov

Acute toxicity tests with various fish species have consistently shown no acute toxicity for DIDP at concentrations up to and above its water solubility limit. mst.dkgreenfacts.orgcanada.ca This suggests a low hazard potential for DIDP in fish under acute exposure conditions. canada.ca

For high molecular weight phthalates like DIDP, the apparent lack of acute toxicity is primarily due to their low water solubility, which prevents them from reaching concentrations in the water phase that would trigger toxicological effects at target sites in organisms. oup.com No chronic or long-term toxicity tests with fish exposed via the water phase are readily available for DIDP. mst.dkgreenfacts.org However, a two-generation feeding study carried out with Japanese medaka (Oryzias latipes) exposed to DIDP via diet showed no impact on any populational parameter. greenfacts.orgcanada.ca This feeding study is particularly relevant given DIDP's high log K (greater than 8 to 9.78), which indicates that dietary exposure is the primary route of exposure for this substance in aquatic environments. canada.ca

Test SpeciesExposure RouteTest TypeEndpointFindingsReference
Various Fish SpeciesWater phaseAcuteLethalityNo effects at/above solubility limit mst.dkgreenfacts.orgcanada.ca
Oryzias latipes (Japanese Medaka)Dietary (20 µg/g food)Two-generation feeding studySurvival, development, growth, egg productionNo significant effects observed greenfacts.orgcanada.ca

In the two-generation feeding study with Japanese medaka (Oryzias latipes), DIDP did not show any significant effects on reproductive parameters such as egg production, and the evaluation of F1 and F2 embryos showed normal development. greenfacts.orgcanada.ca Parameters associated with endocrine modulation, including sex ratios and gonadal-somatic index, also showed no significant effects. canada.ca Similarly, reproduction studies with Daphnia magna showed no effects apart from physical entrapment. greenfacts.org Based on these data, it appears that chronic exposure to DIDP does not impact populational parameters in fish. greenfacts.org

Test SpeciesExposure TypeEndpointObserved EffectsReference
Oryzias latipes (Japanese Medaka)Dietary (Two-generation)Reproduction (egg production, F1/F2 development, sex ratios, gonadal-somatic index)No significant effects greenfacts.orgcanada.ca
Daphnia magnaWater phase (Reproduction studies)ReproductionNo effects (apart from physical entrapment) greenfacts.org

Fish Species (e.g., Sea Bream, Zebrafish)

Acute and Chronic Toxicity Endpoints

Terrestrial Ecotoxicity Assessments

The assessment of DIDP's effects on terrestrial ecosystems indicates a generally low hazard potential, particularly concerning soil organisms, though data for avian and mammalian wildlife are more limited.

Limited Data on Avian and Mammalian Wildlife

For avian species, the absence of specific DIDP studies has led to comparisons with diethylhexyl phthalate (B1215562) (DEHP), which is considered a low-confidence analog, using data from an egg injection study in chickens wikipedia.org.

Environmental Risk Characterization

Environmental risk characterization for DIDP involves deriving Predicted No-Effect Concentrations (PNECs) and Hazard Concentrations Protective of Species (HC05) to assess potential environmental harm.

Predicted No-Effect Concentrations (PNECs) Derivation

For the aquatic compartment, the derivation of a Predicted No-Effect Concentration (PNEC) for DIDP has proven challenging wikidata.orgnih.gov. This is primarily because no chemical toxic effects of DIDP were observed in long-term tests with fish, invertebrates, or algae, even at concentrations up to the limit of its water solubility wikidata.orgnih.gov. As a result, no No Observed Effect Concentrations (NOECs) could be derived, preventing the application of the assessment scheme proposed in the Technical Guidance Document (TGD) for aquatic PNEC derivation.

However, for terrestrial environments, a PNEC for soils has been calculated. The estimated Predicted No-Effect Concentration for soil (PNECsoil) for DIDP is 100 mg/kg dry weight wikidata.org. Importantly, environmental concentrations of DIDP in soil are reported to be significantly lower than this derived PNEC, indicating a low risk to soil-dwelling organisms wikidata.org. For the atmospheric compartment, the determination of a PNEC is not currently possible due to experimental limitations wikidata.org.

Table 2: Predicted No-Effect Concentrations (PNECs) for DIDP

Environmental CompartmentPNEC Value (mg/kg or mg/L)Derivation BasisReference
AquaticNot derivableNo effects observed up to water solubility limit wikidata.orgnih.gov
Soil100 mg/kg dry weightCalculated wikidata.org
AtmosphereNot determinableExperimental shortcomings wikidata.org

Hazard Concentrations Protective of Species (HC05)

The Hazard Concentration Protective of Species (HC05) represents a concentration threshold estimated to protect 95% of the species within a Species Sensitivity Distribution (SSD) wikidata.orgnih.gov. When sufficient data are available, probabilistic approaches like SSDs are employed by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) to derive HC05 values. In cases with more limited data, deterministic approaches are utilized wikidata.org.

Epidemiological Investigations and Human Health Outcomes Associated with Diisodecyl Phthalate Exposure

Developmental and Childhood Health Outcomes

Anogenital Distance and Genital Development

The anogenital distance (AGD) is a sensitive biomarker for prenatal androgen exposure and is often used in studies assessing reproductive development. While general phthalate (B1215562) exposure has been linked to diminished sperm quality and anogenital distance alterations in males, specific epidemiological studies directly linking DIDP exposure to anogenital distance or genital development in humans are limited. romj.orgcbs8.comexeter.ac.uk Animal studies, particularly those involving di(2-ethylhexyl)phthalate (DEHP), a related phthalate, have shown associations between prenatal exposure and reduced anogenital distance in male offspring, suggesting an impact on male genital development. cbs8.com The U.S. Environmental Protection Agency (EPA) has noted that evidence suggests DIDP does not cause effects on the developing male reproductive system commonly known as phthalate syndrome. epa.gov

Neurodevelopmental Effects (e.g., ADHD, Social Impairment)

Research into the neurodevelopmental effects of DIDP in humans is ongoing, with some limitations in the available epidemiological data. While general phthalate exposure has been associated with symptoms of attention deficit disorder in children, specific studies on DIDP are less conclusive. romj.orgexeter.ac.uk Health Canada's evaluation of DIDP exposure and neurodevelopmental outcomes, including behavioral and cognitive functioning (such as autism spectrum disorders, learning disabilities, and attention-deficit hyperactivity disorder), found no studies directly evaluating DIDP and neurodevelopmental outcomes. epa.gov The level of evidence for an association with behavioral and cognitive functioning could not be definitively established due to limitations in the quantity and quality of available studies, with one cohort study finding no association with levels of the DIDP metabolite, MCNP. epa.gov The EPA has identified four new prospective cohort studies that evaluated the association between DIDP exposure and behavioral and neurodevelopmental outcomes. epa.gov

Respiratory Symptoms and Allergic Responses (e.g., Asthma)

The association between phthalate exposure and respiratory symptoms, including asthma and allergic responses, has been a subject of epidemiological investigation. While some studies have linked exposure to certain phthalates, such as DEHP and di-n-butyl phthalate (DBP), to an increased risk of asthma and allergic symptoms, the evidence specifically for DIDP is less direct. romj.orgexeter.ac.ukfoodpackagingforum.orgnih.govchildstudy.cacolumbia.edunih.gov

Norwegian researchers found a link between a high body burden of mono-carboxynonyl phthalate (MCNP), a metabolite of DIDP, and asthma in children. foodpackagingforum.org This study suggested that ingestion, possibly from contaminated food, might be a significant route of exposure. foodpackagingforum.org Previously, exposure to phthalates via inhalation had been primarily linked to asthma. foodpackagingforum.org While subjects tested with DIDP for sensitization did not show allergic reactions, a human case report of allergic dermatitis in response to wristbands containing DIDP exists, suggesting it is not a strong sensitizer. cpsc.gov

Table 1: Select Phthalate Metabolites and Associations with Asthma Risk

Phthalate MetaboliteAssociated PhthalateAssociation with Asthma Risk (Children)Source
MCNPDIDPIncreased odds (suggested) nih.gov, Link at highest levels foodpackagingforum.org foodpackagingforum.orgnih.gov
MCOPDINPLink at highest levels foodpackagingforum.org foodpackagingforum.org
MBzPBBPPositive, significant association nih.gov nih.gov
MEHHPDEHPPositive, significant association nih.gov nih.gov
MECPPDEHPPositive, significant association nih.gov nih.gov
ΣDEHPDEHPIncreased risk (European studies) nih.gov nih.gov

Thyroid Function and Metabolic Disorders

The impact of phthalates on thyroid function and metabolic disorders is an area of ongoing research. Phthalates, including DIDP, are considered endocrine-disrupting chemicals that can interfere with hormonal homeostasis. cbs8.comatlantis-press.com

Studies have indicated that exposure to certain phthalates can affect thyroid function. For instance, higher concentrations of di(2-ethylhexyl) phthalate (DEHP) metabolites have been associated with lower free thyroxine (FT4) and higher thyroid-stimulating hormone (TSH)/FT4 ratios in pregnant women. nih.gov Similarly, di-iso-nonyl phthalate (DINP) metabolites have been linked to lower total thyroxine (TT4) levels. nih.gov While a mixture of plasticizers including DIDP has been evaluated for thyroid hormone-like activities, specific human epidemiological studies solely on DIDP and thyroid function or metabolic disorders are limited. atlantis-press.com However, some reviews suggest that phthalate exposure, in general, has "some evidence" for an association with thyroid function and obesity. exeter.ac.uknih.gov The current exposure to DIDP in the European general population is significantly lower than tolerable daily intakes (TDIs) and does not raise public health concerns. mdpi.com

Cancer Incidence and Risk

Based on the weight of evidence from available data, Diisodecyl phthalate (DIDP) is not considered to have mutagenic, genotoxic, or carcinogenic potential in humans. industrialchemicals.gov.au Regulatory bodies and scientific assessments have consistently concluded that DIDP is not genotoxic and is not classified for carcinogenicity by international agencies. cpsc.govfsc.go.jpepa.govepa.gov

In animal studies, liver peroxisome proliferation effects observed in rats are not considered relevant to humans regarding carcinogenicity. cpsc.govgreenfacts.org While some phthalates like DINP have been identified with potential cancer risks at higher exposure levels, the EPA has determined that the evidence is not strong enough to conclude that DIDP can cause cancer in people. epa.govehn.org The Food Safety Commission of Japan (FSCJ) concluded that DIDP is of no concern for carcinogenicity relevant to human health based on carcinogenicity studies. fsc.go.jp

Table 2: Carcinogenicity Assessment of DIDP

Assessment Body/SourceConclusion on Human CarcinogenicityBasis/Notes
CPSC (2001, 2010, 2014)Not considered carcinogenic cpsc.govLiver peroxisome proliferation in rats not relevant to humans. cpsc.gov
Australian Industrial Chemicals Introduction Scheme (NICNAS, 2015)Data do not support mutagenic, genotoxic or carcinogenic potential for DIDP in humans. industrialchemicals.gov.auBased on weight of evidence. industrialchemicals.gov.au
GreenFacts (2005)Cancer caused by a mechanism only seen in rodents, not humans. greenfacts.orgHumans thought to be much less sensitive to liver effects. greenfacts.org
Food Safety Commission of Japan (FSCJ)No concern for carcinogenicity relevant to human health. fsc.go.jpBased on carcinogenicity and genotoxicity studies. fsc.go.jp
U.S. EPA (2024)Evidence not strong enough to conclude it can cause cancer in people. epa.govehn.orgPreliminary determination in draft risk evaluation. epa.govehn.org

Analytical Methodologies for Diisodecyl Phthalate and Its Metabolites in Research

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical initial step in the analysis of DIDP and its metabolites, aiming to isolate the target analytes from complex matrices while minimizing contamination. Various extraction methods are employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), solid-phase microextraction (SPME), supercritical fluid extraction (SFE), microwave extraction, Soxhlet extraction, and ultrasonic extraction. umweltprobenbank.dethegoodscentscompany.comfishersci.ca

The extraction of DIDP from environmental matrices often involves distinct approaches tailored to the sample type:

Water Samples: For trace determination of phthalate (B1215562) diesters, including DIDP, in water samples, methods based on liquid-liquid extraction (LLE) followed by automated large volume injection (LVI)-Gas Chromatography-Mass Spectrometry (GC-MS) have been developed. Strategies to mitigate contamination include careful selection of tools, glassware, and solvents, alongside systematic blank checks. For DIDP, the limits of quantitation (LOQ) have been reported at 45 ng/L in water samples. thegoodscentscompany.com

Sediment Samples: In environmental studies, DIDP has been extracted from sediment samples using ultrasonic baths with cyclohexane. This method allowed for the detection of DIDP at levels below 1 ppm in sediment extracts, with good exact-mass calculations and mass errors typically less than 5 ppm for detected solutes. umweltprobenbank.de

Soil Samples: Accelerated solvent extraction (ASE) has been employed for determining phthalate levels in mine tailings, with reported limits of detection (LOD) and quantitation (LOQ) values for various phthalates in the range of 1.2–2.0 µg/kg and 3.0–4.6 µg/kg, respectively, and recoveries between 71% and 115%. umweltprobenbank.de Nanomaterials have also been explored as alternative extraction methods for PAEs from soil samples. umweltprobenbank.de

Food Samples: A method for the simultaneous determination of 23 phthalate esters, including DIDP, in food samples utilizes solid-phase extraction (SPE) coupled with GC-MS. Samples are typically extracted with hexane (B92381) or acetonitrile (B52724) and then cleaned up using a glass ProElut PSA SPE column. The method demonstrated good linearity for DIDP in the range of 0.5-5 mg/L, with average recoveries ranging from 77% to 112% and relative standard deviations (RSDs) of 4.1%-12.5% across various food matrices. ontosight.ai In specific food products, such as yogurt and ayran, DIDP was found to be below the detectable limit of 20 µg/kg using liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikidata.org Similarly, in some olive oil samples, DIDP levels were reported to be lower than their LOQ. umweltprobenbank.de In tests evaluating migration from paper cups, DIDP was not detected in most of the samples analyzed by GC-MS. wikidata.org

Air Particulates: An analytical method for determining phthalate ester plasticizers, including DIDP, in the atmosphere involves drawing sample air through a quartz fiber filter for 24 hours at a constant flow rate (12-14 l/min). The collected substances are then extracted into acetonitrile. This LC-MS/MS method achieved recoveries between 94% and 102%, relative standard deviations (RSD) of 4.3% to 8.7%, and limits of detection (LOD) ranging from 0.05 to 0.8 ng/m³. fishersci.ca

Analyzing DIDP and its metabolites in biological samples is complicated by the potential for external phthalate contamination and the rapid metabolism of these compounds in the human body. parulchemicals.com Consequently, human biological monitoring studies primarily focus on measuring phthalate metabolites as biomarkers of exposure, rather than the parent phthalates. parulchemicals.com

Urine Samples: For the analysis of phthalate metabolites in urine, solid-phase extraction (SPE) is a common technique, often preceded by enzymatic hydrolysis to deconjugate metabolites. Automated SPE systems can be employed for this purpose. umweltprobenbank.de A sensitive and selective LC-MS/MS method has been developed for the simultaneous identification and quantification of various plasticizer metabolites, including those related to Diisononyl phthalate (DINP), which shares similar metabolic pathways with DIDP. This method, utilizing turbulent-flow online extraction, demonstrated linearity with R² > 0.99 and limits of quantification from 0.01 to 0.1 ng/ml in synthetic urine. umweltprobenbank.de Research indicates that secondary metabolites of DIDP are more sensitive biomarkers of exposure compared to primary metabolites, as they are detected in a higher percentage of tested samples. parulchemicals.comfishersci.ca

Blood Samples: Similar to urine, SPE is used for extracting phthalate metabolites from blood or serum samples. umweltprobenbank.de

Tissue Samples: For complex biological solid samples, pressurized liquid extraction (PLE) has proven to be an efficient and rapid technique for extraction. thegoodscentscompany.com While effective, extracts from complex biological matrices often require further purification. thegoodscentscompany.com

Extraction from Environmental Samples (Water, Sediment, Soil, Food, Air Particulates, Dust)

Chromatographic Separation and Detection Technologies

Gas chromatography (GC) and liquid chromatography (LC) remain the preferred methods for the analysis of phthalates, with continuous advancements in detection technologies improving sensitivity and selectivity. iarc.fr

GC-MS is a widely established technique for phthalate analysis. wikipedia.orgwikipedia.orgfishersci.com However, the analysis of DIDP by GC can be challenging because it is a mixture of isomers, which often results in an unresolved cluster of peaks. parulchemicals.comwikipedia.orgumweltprobenbank.de Furthermore, many phthalates, including DIDP, share a common base peak ion (m/z 149) in electron ionization (EI) mode, complicating quantification of coeluting compounds. wikipedia.org

To overcome these challenges, specific ions are monitored for identification and quantification. For DIDP, the m/z 307 ion is used for differentiation wikipedia.orgwikipedia.org. More advanced techniques like Gas Chromatography coupled with Atmospheric-Pressure Chemical Ionization-Time of Flight-Mass Spectrometry (GC-APCI-TOF-MS) have been successfully applied. In GC-APCI-TOF-MS, DIDP is ionized in proton transfer mode, yielding the molecular ion (m/z 447.347) as the base peak, with minimal fragmentation, allowing for detection below 1 ppm in sediment samples. umweltprobenbank.dewikipedia.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers enhanced sensitivity and selectivity compared to conventional GC-MS. For instance, in the determination of plasticizers in medical infusion sets, GC-MS/MS in MRM mode provided lower limits of quantification (LOQs) and reliable performance. wikipedia.org The use of deuterated internal standards is also crucial for accurate quantification in GC-MS methods. wikipedia.orgfishersci.dk

Table 1: Key Analytical Parameters for DIDP and Related Phthalates using GC-MS/MS (MRM Mode)

AnalytePrecursor Ion (m/z)Correlation Coefficient (R²)LOQ (ng/g)Average Recovery (%)RSD (%)
DIDP307, 447.347 (APCI) wikipedia.orgwikipedia.org0.9994 wikipedia.org64.1 wikipedia.org92.6 wikipedia.org9.2 wikipedia.org
DINP293, 419.316 (APCI) wikipedia.orgwikipedia.org0.9994 wikipedia.org76.3 wikipedia.org91.8 wikipedia.org17.8 wikipedia.org
DBP149 wikipedia.org-54.1 wikipedia.org--
DEHP149 wikipedia.org-76.3 wikipedia.org--

Note: Data compiled from various studies and may represent different matrices and specific method optimizations. wikipedia.orgwikipedia.orgwikipedia.org

LC-MS/MS is a valuable technique for phthalate analysis, offering advantages such as speed, selectivity, and convenience, particularly for semi-volatile compounds and isomeric mixtures like DIDP where gas chromatography might be less effective. fishersci.caumweltprobenbank.de This method has been successfully applied to determine DIDP and other phthalates in atmospheric samples, typically employing positive atmospheric pressure chemical ionization (APCI) to form [M + H]+ ions. fishersci.ca

LC-MS/MS is also extensively used for the analysis of phthalate metabolites in biological fluids, such as urine. Methods often incorporate turbulent-flow online extraction technology coupled with high-performance liquid chromatography-tandem mass spectrometry to achieve high sensitivity and selectivity for various plasticizer metabolites. umweltprobenbank.de Screening methods utilizing precursor ion scans, specifically monitoring the characteristic m/z 149 and 163 precursor ions of phthalates, provide a robust tool for rapid and precise detection in diverse samples. guidetopharmacology.org

While GC-MS and LC-MS/MS are predominant, other chromatographic and spectrometric techniques are also employed in phthalate research:

Gas Chromatography with Flame Ionization Detection (GC-FID) and Electron Capture Detection (GC-ECD): These are alternatives to mass spectrometry, though less frequently applied. umweltprobenbank.dethegoodscentscompany.comfishersci.com

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic method used for the determination of phthalates. umweltprobenbank.dethegoodscentscompany.com

UV-Vis Spectrophotometry: This technique can be combined with cloud point extraction for the analysis of PAEs in environmental water samples. atamankimya.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method Validation and Quality Assurance in Research

Method validation is a critical process in analytical chemistry research, ensuring that a given analytical procedure is suitable for its intended purpose and that the generated results are reliable and accurate. For the analysis of diisodecyl phthalate (DIDP) and its metabolites, validation typically involves assessing several key performance characteristics, including specificity, accuracy, precision, sensitivity, detection limits, linearity, and robustness elementlabsolutions.comdemarcheiso17025.comresearchgate.neteuropa.eu. Adherence to established guidelines, such as those from the International Conference on Harmonisation (ICH), is paramount to ensure the quality and comparability of research findings demarcheiso17025.comresearchgate.neteuropa.eu.

Sensitivity, Specificity, and Detection Limits

Sensitivity refers to the ability of an analytical method to generate a precise and accurate response at the lowest desired concentration of the analyte elementlabsolutions.com. For DIDP and its metabolites, achieving high sensitivity is essential due to their often trace concentrations in environmental and biological matrices.

Specificity is defined as the unequivocal assessment of the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components elementlabsolutions.comresearchgate.neteuropa.eu. This is particularly critical for phthalates, as commercial formulations of DIDP contain various structural isomers, and other phthalates may also be present, leading to potential overlapping chromatographic peaks nih.gov. Analytical methods must be able to distinguish DIDP and its specific metabolites from structurally similar compounds to avoid false positives and ensure accurate quantification elementlabsolutions.com.

Detection Limits (LOD) and Quantitation Limits (LOQ) represent the lowest amount of an analyte that can be detected and reliably quantified, respectively elementlabsolutions.comresearchgate.neteuropa.eu. For phthalate metabolites in human urine, validated analytical methods using techniques like online solid phase extraction coupled with isotope dilution-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) have achieved LODs in the low nanogram per milliliter (ng/mL) range nih.gov. For instance, studies on di-(2-propylheptyl)-phthalate (DPHP) metabolites, which are also C10 phthalates, have reported detection limits between 0.05-0.1 µg/L for Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and 0.1-0.2 µg/L for HPLC-MS/MS nih.gov.

The determination of LOD and LOQ often relies on the standard deviation of the response and the slope of the calibration curve, following ICH guidelines researchgate.net.

Table 1: Representative Detection and Quantitation Limits for Phthalate Metabolites in Human Urine

Analytical MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-ESI-MS/MSPhthalate Metabolites (general)Low ng/mL rangeNot specified nih.gov
GC-HRMSDPHP Metabolites0.05-0.1 µg/LNot specified nih.gov
HPLC-MS/MSDPHP Metabolites0.1-0.2 µg/LNot specified nih.gov

Interferences and Contamination Control Strategies

The ubiquitous nature of phthalates, including DIDP, poses significant challenges in analytical research due to the high potential for external contamination during sample collection, processing, and analysis nih.govmdpi.com. Plasticizers are commonly found in various plastic materials used in laboratory equipment, consumables, and even the environment, making stringent contamination control measures essential to ensure data reliability mdpi.comresearchgate.net.

Key strategies for minimizing interferences and controlling contamination include:

Careful Material Selection: Avoiding phthalate-containing plastics (e.g., PVC) in all stages of sample handling, from collection tubes to extraction apparatus and solvent bottles mdpi.com. Glassware and stainless steel are often preferred.

Rigorous Cleaning Procedures: Implementing thorough cleaning protocols for all reusable laboratory equipment to remove residual phthalates pharmaexcipients.com.

Use of High-Purity Reagents and Solvents: Ensuring that all chemicals used in the analytical process are of the highest purity to prevent the introduction of phthalate contaminants mdpi.com.

Procedural Blanks: Running method blanks regularly to monitor background contamination levels and identify potential sources of interference elementlabsolutions.com.

Isomeric Complexity Management: Given that commercial DIDP is a mixture of branched isomers, and its metabolism yields numerous structurally similar metabolites, analytical methods must be capable of separating and identifying these complex profiles. This often requires advanced chromatographic techniques combined with mass spectrometry (e.g., GC-MS, LC-MS/MS) that can differentiate between closely eluting isomers and metabolites nih.gov.

Dedicated Clean Areas: In highly sensitive analyses, conducting sample preparation in dedicated clean environments or cleanrooms can significantly reduce airborne contamination researchgate.netdedecke-gmbh.decurissystem.com.

Interlaboratory Comparison and Harmonization

Interlaboratory comparison (ILC) studies, also known as proficiency testing, are fundamental components of quality assurance in analytical laboratories europa.eu. These studies allow individual laboratories to compare their analytical results with those from other laboratories, providing objective standards for performance evaluation europa.eu. Harmonization efforts aim to standardize analytical procedures across different laboratories, leading to improved comparability and reliability of data.

The European Union Reference Laboratory for Food Contact Materials (EURL-FCM) has organized interlaboratory comparisons specifically for the determination of DIDP. For instance, an ILC focused on the determination of DIDP in an oil matrix demonstrated the significant benefits of method harmonization europa.eueuropa.euresearchgate.net. Following a harmonized standard operating procedure (SOP) for DIDP analysis in oil in 2009, a notable improvement in precision was observed compared to previous exercises. The reproducibility standard deviation (SD) decreased by more than 2.5 times, from 37% to 14% for concentrations around 9 mg/kg, while the repeatability SD remained consistently low at approximately 6.5% europa.eueuropa.euresearchgate.net. This highlights that providing a harmonized method description and internal standards can substantially enhance laboratory performance and data consistency europa.eu.

Table 2: Impact of Harmonization on DIDP Analysis Precision (DIDP in Oil, 9 mg/kg)

YearReproducibility SD (%)Repeatability SD (%)Reference
200837~6.5 europa.eueuropa.eu
200914~6.5 europa.eueuropa.eu

Broader harmonization efforts have also been successful for phthalate analysis in human biomonitoring studies. For example, the HBM4EU initiative achieved harmonization and comparability among participating laboratories for various phthalates and their biomarkers through detailed exchanges of analytical methodologies, chromatograms, and mass spectrometric parameters europa.eu. This collaborative approach ensures that biomonitoring data collected across different regions are comparable and reliable for assessing human exposure europa.eu.

Regulatory Science, Risk Management, and Future Research Directions

Current Regulatory Status and International Frameworks

The regulation of DIDP is a multifaceted endeavor, involving various agencies and frameworks at regional and global levels to manage its production, use, and potential exposures.

European Union (REACH, ECHA/EFSA Guidance)

In the European Union, the regulatory framework for chemicals, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), plays a central role. While certain phthalates like DEHP, BBP, DBP, and DIBP are subject to authorization under REACH Annex XIV due to their classification as reproductive toxicants and/or endocrine-disrupting properties, DIDP is not currently listed for authorization. nih.gov However, the Classification, Labelling and Packaging (CLP) Regulation was amended in 2023 to include endocrine disruption as a new hazard class, requiring appropriate classification, labeling, and packaging of hazardous chemicals. fishersci.nl

The European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA) provide joint guidance for the identification of endocrine disruptors. fishersci.nl, umweltprobenbank.de An assessment of DIDP's endocrine-disrupting properties, conducted in alignment with the ECHA/EFSA guidance document (2018), concluded that DIDP does not demonstrate endocrine activity in in vitro assays and, based on a weight of evidence, does not disrupt estrogen, androgen, thyroid, or steroidogenesis (EATS) pathways in animals. fishersci.nl

Furthermore, the Medical Devices Regulation (EU) 2017/745 (MDR) sets specific requirements for medical devices containing carcinogenic, mutagenic, or reprotoxic (CMR) substances of category 1A or 1B, or substances with endocrine-disrupting (ED) properties, if present above 0.1% weight by weight. umweltprobenbank.de, nih.gov Separately, the RoHS Directive (Directive 2011/65/EU) restricts the use of hazardous substances in electrical and electronic equipment (EEE), with amendments continuously being published by the European Commission. umweltprobenbank.de

United States (EPA, CPSC, California Proposition 65)

In the United States, several agencies regulate phthalates, including DIDP.

Environmental Protection Agency (EPA): The EPA conducts risk evaluations for chemicals under the Toxic Substances Control Act (TSCA). Manufacturers of DIDP and diisononyl phthalate (B1215562) (DINP) voluntarily requested risk evaluations for these chemicals in 2019. umweltprobenbank.de The EPA published its final risk evaluation for DIDP in January 2025, concluding that DIDP poses no unreasonable risks to consumers, the general population, or the environment under its current conditions of use. umweltprobenbank.de The agency is expected to initiate rulemaking by 2027 to address worker protection measures for DIDP. umweltprobenbank.de

Consumer Product Safety Commission (CPSC): Under Section 108 of the Consumer Product Safety Improvement Act of 2008 (CPSIA), the CPSC prohibits the manufacture, sale, distribution, or import of certain phthalates in toys and childcare articles at concentrations exceeding 0.1%. While an interim prohibition on DIDP in children's toys was initially in place, it was lifted in a final rule in 2017. wikidata.org, fishersci.ca

California Proposition 65: California's Safe Drinking Water and Toxic Enforcement Act of 1986, known as Proposition 65, lists DIDP due to its potential to cause birth defects or other reproductive harm. wikidata.org, fishersci.ca, fishersci.ca This listing necessitates businesses to provide warnings about potential exposure to DIDP. California law also prohibits the manufacture, sale, or distribution of toys and childcare articles intended for children under three years old if they can be placed in a child's mouth and contain DIDP at levels greater than 0.1%. fishersci.ca Several other states, including Maine, Minnesota, Oregon, Vermont, and Washington State, have adopted reporting laws for chemicals, including DIDP, in children's products. wikidata.org, uni.lu

Global Initiatives and Assessments

Beyond regional regulations, DIDP has been subject to various global assessments. Reviewing agencies such as Australia NICNAS (now AICIS), Environment Canada, and Health Canada have considered the different CAS numbers associated with DIDP (e.g., 26761-40-0 and 68515-49-1) to be toxicologically equivalent, evaluating them as a single substance for risk assessment purposes. parulchemicals.com, ctdbase.org, These assessments contribute to the broader understanding and management of DIDP within international chemical safety frameworks.

Hazard and Risk Characterization for Policy Development

Hazard and risk characterization are fundamental steps in developing policies for chemical substances like DIDP, involving the derivation of health-based limit values and the application of cumulative risk assessment approaches.

Derivation of Health-Based Limit Values

The derivation of health-based limit values for DIDP relies on toxicological studies to identify No Observed Adverse Effect Levels (NOAELs). For DIDP, repeated dose oral studies in rats have identified a NOAEL of 60 mg/kg body weight/day based on increased liver weights and altered lipid metabolism in the liver. For developmental effects, a NOAEL of 100 mg/kg body weight/day was determined based on increased incidence of skeletal variations in rats. nih.gov, In a two-generation study, a NOAEL for fertility was determined at 0.8% (427-927 mg/kg body weight/day), while a LOAEL (Lowest Observed Adverse Effect Level) for pup survival was 0.2% (134-352 mg/kg body weight/day), with a corresponding NOAEL of 0.06% (38-114 mg/kg/day).

These NOAELs serve as critical points of departure for establishing acceptable exposure levels for humans, often incorporating uncertainty factors to account for interspecies and intraspecies variability, as well as limitations in the available data. For example, for di(2-propylheptyl) phthalate (DPHP), another phthalate, a health-based reference value (Reference Dose, RfD) of 0.1 mg/kg body weight/day has been proposed based on thyroid effects observed in rodents. uni.lu

Cumulative Risk Assessment Approaches

Given that humans are often exposed to mixtures of chemicals, including multiple phthalates, the U.S. EPA has proposed a cumulative risk assessment (CRA) approach under TSCA for certain phthalates, including DIDP and DINP. iarc.fr, umweltprobenbank.de, atamankimya.com, umweltprobenbank.de This approach acknowledges that individual chemical risk assessments may not fully capture the total burden from combined exposures. atamankimya.com

The EPA's proposed phthalates cumulative risk approach intends to use the principle of dose addition, focusing on the most sensitive effect observed as part of the "phthalate syndrome," which primarily affects the male reproductive system. iarc.fr, fishersci.ca This involves grouping chemicals that are toxicologically similar and for which co-exposure patterns exist. iarc.fr, fishersci.ca, umweltprobenbank.de Susceptible populations, such as pregnant women, women of reproductive age, male infants, and male toddlers, are specifically considered in these assessments due to their potential vulnerability to phthalate effects. iarc.fr, fishersci.ca The development of this capability for examining risk from exposure to multiple chemicals with similar effects is an important step in regulatory science. iarc.fr

Identification of Data Gaps in Current Research

Despite ongoing research and regulatory assessments, several data gaps persist in the comprehensive understanding of diisodecyl phthalate (DIDP). Addressing these gaps is crucial for refining risk assessments and ensuring public health protection.

Long-Term Epidemiological Cohort Studies

A significant data gap exists in the form of long-term human epidemiological cohort studies specifically focusing on DIDP exposure. While biomonitoring data can indicate population exposure levels, and animal studies provide insights into potential health effects, robust long-term human studies are limited researchgate.netcanada.canih.govepa.gov. Such studies are essential to:

Elucidate potential chronic health effects in humans following prolonged exposure to DIDP.

Better understand the temporal reliability of urinary metabolite measurements as indicators of long-term exposure, especially given the relatively short half-lives of phthalate metabolites (3 to 18 hours) nih.govepa.gov.

Assess the implications of cumulative exposure over a lifetime, which is challenging due to the dynamic nature of exposure and the short biological half-lives of phthalates nih.gov.

The intraclass correlation coefficients (ICCs) for DIDP metabolites, based on spot and first morning urine samples collected over several months, tend to be lower (generally 0.1 to 0.3) compared to shorter-chained phthalates, indicating less temporal stability and highlighting the difficulty in assessing long-term exposure from single samples nih.govepa.gov.

Comprehensive Mechanistic Understanding of Toxicity

While some toxic effects of DIDP, such as liver and developmental effects, have been identified in animal models, a comprehensive mechanistic understanding of its toxicity remains incomplete industrialchemicals.gov.aucanada.ca. Key areas requiring further investigation include:

The full implications of peroxisome proliferative effects observed for DIDP in rodents and their relevance to human health industrialchemicals.gov.auscbt.com.

The carcinogenic potential of DIDP in humans remains unclear due to the absence of long-term carcinogenicity studies for DIDP and uncertainties regarding the mode of induction of tumors observed in rodent studies with similar compounds canada.cascbt.com.

Integrated Assessment of Mixture Exposures

Humans are frequently exposed to DIDP not in isolation, but as part of complex mixtures of various phthalates and other chemicals present in consumer products and the environment nih.govresearchgate.net. Current research often focuses on individual chemicals, yet evidence suggests that biological additivity of phthalate mixture exposures can enhance toxicity affecting common biological targets nih.govresearchgate.net.

Risk estimates based solely on individual phthalate exposure may not be sufficiently protective of public health nih.govresearchgate.net.

There is a recognized need for robust cumulative risk assessment (CRA) approaches that consider the combined effects of multiple phthalates industrialchemicals.gov.aunih.govresearchgate.nethunton.com. While the EPA is reconsidering the incorporation of CRA for phthalates, including DIDP, it has noted that DIDP does not cause phthalate syndrome in experimental animal models and is therefore excluded from cumulative assessments focused on male reproductive system effects epa.govuseforesight.iohunton.com. This highlights the complexity of grouping phthalates for cumulative risk assessment based on shared toxicological mechanisms.

Future Research Avenues and Methodological Advancements

Future research on this compound (DIDP) should prioritize filling the identified data gaps and advancing methodologies to better understand its potential impacts and inform regulatory strategies.

Development of Novel Analytical Techniques

The accurate and sensitive quantification of DIDP and its metabolites in various matrices is fundamental for exposure assessment and epidemiological studies. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are currently employed, continuous advancements are necessary nih.govmdpi.comeuropa.eucolab.ws.

Enhanced Sensitivity and Specificity: Development of novel analytical techniques with even lower limits of detection and improved specificity will enable more precise measurement of trace concentrations of DIDP and its oxidative metabolites in human biological samples (e.g., urine) and environmental matrices nih.govmdpi.comcolab.ws.

High-Throughput Screening: Methodological advancements that allow for high-throughput screening of multiple phthalates and their metabolites simultaneously are crucial for large-scale biomonitoring and epidemiological studies, facilitating a more comprehensive understanding of co-exposure patterns nih.govmdpi.com.

Non-Targeted Screening Methods: Further development and application of non-targeted screening methods, such as those utilizing precursor ion scans in LC-MS/MS, are vital for detecting a broader range of phthalates, including potentially unknown or emerging substitutes, ensuring rapid and effective detection for quality control and regulatory compliance mdpi.com.

Improved Isomeric Separation: Given that DIDP is a mixture of branched-chain isomers, analytical methods capable of effectively separating and quantifying these different isomeric forms without interference are important for detailed toxicological assessments colab.ws.

These advancements will not only support more accurate exposure assessments but also contribute to a deeper mechanistic understanding of DIDP's interactions within biological systems and its cumulative effects in mixtures.

Advanced In Vitro and In Silico Modeling

Advanced in vitro and in silico modeling techniques play a crucial role in elucidating the molecular interactions and biological activities of this compound (DIDP). These computational and laboratory-based methods provide insights into the mechanisms by which DIDP may interact with biological receptors and pathways without requiring extensive animal testing.

In Silico Modeling: Molecular docking simulations have been extensively used to predict the binding affinities of DIDP and its metabolites with various human nuclear receptors. Studies have shown that this compound exhibits affinity toward the human pregnane (B1235032) X receptor (hPXR), with a binding score of -9.16 kcal/mol. nih.govresearchgate.net This suggests a potential for DIDP to interact with xenobiotic metabolism pathways. Furthermore, in silico analyses have explored the binding of DIDP to human peroxisome proliferator-activated receptors (PPARs) and retinoid X receptor alpha (RXRα) subtypes, demonstrating efficient binding and high affinity for human PPARγ. core.ac.ukacs.org While some phthalates have shown binding affinity to human estrogen receptor α (hERα), β (hERβ), and estrogen-related receptor γ (hERRγ), specific binding scores for DIDP to these receptors were not explicitly highlighted as high as some other phthalates in the provided context, although the general class of phthalates was studied researchgate.nettandfonline.com.

Table 1: Selected In Silico Binding Affinity Predictions for this compound

ReceptorCompoundBinding Score (kcal/mol)Source
hPXRDIDP-9.16 nih.govresearchgate.net

In Vitro Modeling: To validate in silico predictions, in vitro experiments are often conducted. For DIDP, studies utilizing sea bream hepatocytes have integrated with in silico predictions to investigate dose-relationship effects on PPAR:RXR-dependent gene expression pathways. core.ac.ukacs.org These studies demonstrated that low concentrations of DIDP (0.1 to 1 μM) significantly increased the mRNA expression of PPARs (α, β, and γ) and their obligate heterodimeric partner RXRα, as well as their downstream target genes involved in fatty acid metabolism. core.ac.ukacs.org This suggests that DIDP can activate PPAR:RXR signaling, potentially leading to changes in lipid homeostasis. core.ac.ukacs.org

Further in vitro research has explored the effects of phthalates, including DIDP, on liver oval cells (immortal rat liver epithelial WB-F344 cells), an established in vitro model for liver stem and progenitor cells. mdpi.com These studies revealed that DIDP induced structure-, concentration-, and time-dependent effects on liver gap junctional intercellular communication (GJIC) and activated the mitogen-activated protein kinases (MAPK)-Erk1/2 pathways. mdpi.com Conversely, in vitro mechanistic data for the androgen receptor (AR) pathway indicated that DIDP had no effect on AR binding or AR agonist/antagonist activity at concentrations up to 100 μM. nih.gov Similarly, DIDP showed no effect on steroidogenesis in the Tox21 aromatase inhibition assay and the H295R steroidogenesis assay. nih.gov

Biologically Based Dose-Response Modeling (BBDR)

Biologically Based Dose-Response (BBDR) modeling represents an advanced approach in risk assessment that aims to link external exposure to internal dose and subsequent biological responses, incorporating mechanistic understanding of chemical interactions within the body. For this compound (DIDP), the application of comprehensive BBDR models is an evolving area.

While the concept of BBDR modeling is recognized for its potential in cumulative risk assessment for phthalates, the necessary detailed information for a full-tiered assessment using these models is currently limited. canada.ca However, the importance of dose-response relationships is a fundamental aspect that underpins BBDR modeling. Regulatory bodies emphasize that evidence of a clear dose-response, whether demonstrated across or within studies and dependent on dose or duration, significantly strengthens the understanding of a chemical's effects. epa.gov

Key data points essential for BBDR modeling include toxicokinetic information, such as absorption, metabolism, and excretion rates. Studies indicate that DIDP is rapidly metabolized and eliminated from the body. industrialchemicals.gov.auresearchgate.net During Phase-I metabolism, DIDP undergoes ester hydrolysis to form monoesters, which are then further oxidized to secondary metabolites. researchgate.netnih.gov These secondary metabolites are found at higher levels in urine and are considered more sensitive biomarkers of DIDP exposure compared to primary metabolites. researchgate.netnih.gov For instance, the median concentration of the secondary metabolite MCINP in urine at a population level is approximately 2.7 μg/L, according to NHANES data. researchgate.net This metabolic information is critical for developing and refining BBDR models that accurately predict internal exposure levels and subsequent biological responses.

Targeted Research on Susceptible Populations and Life Stages

Targeted research on susceptible populations and specific life stages is crucial for a comprehensive understanding of this compound (DIDP) effects, as certain groups may exhibit heightened vulnerability to chemical exposures.

Susceptible Populations: The U.S. Environmental Protection Agency (EPA) has identified significant workplace health risks associated with DIDP, particularly for unprotected female workers of reproductive age. useforesight.io Exposure to airborne mists of DIDP during spray applications of adhesives, sealants, paints, coatings, floor finishes, penetrants, and inspection fluids has been linked to developmental toxicity risks. useforesight.io While DIDP does not appear to contribute to cancer risk or male reproductive issues such as "phthalate syndrome" (a condition associated with some other phthalates), its developmental toxicity remains a concern for vulnerable worker subgroups. useforesight.io

Beyond occupational settings, dietary exposure has historically been identified as a significant route for DIDP exposure in the general population, particularly for women and children. useforesight.io Human biological monitoring data further suggest that infants and children may experience higher levels of phthalate exposure compared to adults. researchgate.netnih.gov

Life Stages: Research specifically examines the impact of DIDP across different life stages, recognizing that developmental windows can be periods of increased susceptibility. In animal studies, DIDP has been shown to cause developmental toxicity. For example, an increased incidence of fetal variations, such as rudimentary lumbar ribs and supernumerary cervical ribs, was observed in a rat developmental study. industrialchemicals.gov.au A No Observed Adverse Effect Level (NOAEL) for developmental effects was determined to be 500 mg/kg body weight/day based on these skeletal variations. industrialchemicals.gov.au

Furthermore, two-generation reproductive toxicity studies in rats have indicated reduced pup survival in the F2 generation, which may be attributed to lactational exposure to DIDP. industrialchemicals.gov.au The Lowest Observed Adverse Effect Level (LOAEL) for pup survival was 0.2% (134-352 mg/kg bw/day), with a corresponding NOAEL of 0.06% (38-114 mg/kg/day). industrialchemicals.gov.au These findings underscore the importance of considering early life stage exposures.

Table 2: Developmental and Reproductive Toxicity Findings for this compound in Animal Studies

EffectSpeciesNOAEL/LOAEL (mg/kg bw/day)Life Stage/GenerationSource
Increased skeletal variationsRatNOAEL: 500Fetal industrialchemicals.gov.au
Reduced F2 pup survival (lactational)RatLOAEL: 134-352F2 Generation industrialchemicals.gov.au
Reduced F2 pup survival (lactational)RatNOAEL: 38-114F2 Generation industrialchemicals.gov.au

Future research directions include more extensive multi-generational studies in both humans and animal models to provide a broader observational window for understanding long-term effects and identifying critical windows of susceptibility. researchgate.net

Q & A

Basic: What analytical methods are recommended for quantifying DIDP in environmental and biological matrices?

To quantify DIDP, researchers should use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) paired with isotope dilution for enhanced precision. For environmental samples, solid-phase extraction (SPE) is critical to isolate DIDP from complex matrices like soil or water. In biological monitoring, enzymatic deconjugation of urinary metabolites (e.g., mono-isodecyl phthalate) followed by LC-MS/MS is preferred . Calibration standards must align with DIDP’s physicochemical properties (e.g., log Kow ~9.3), and method validation should include recovery rates and matrix effects .

Basic: How do DIDP’s physical properties influence its environmental partitioning and experimental design?

DIDP’s high molecular weight (MW: 446.7 g/mol) and hydrophobicity (log Kow: 9.3) dictate its affinity for organic-rich media like sediments and lipids. Researchers must account for its low vapor pressure (1.2 × 10⁻⁹ mmHg at 25°C) when designing air-sampling studies, prioritizing aerosol capture over vapor-phase collection. In aquatic systems, DIDP’s negligible solubility (0.1–0.3 µg/L) necessitates solvent-assisted extraction protocols. Experimental setups should include controls for adsorption losses to glassware or tubing .

Advanced: How can researchers reconcile contradictions in DIDP’s toxicity data across in vitro and in vivo studies?

Conflicting data often arise from differences in metabolic activation, dose metrics, and species-specific responses. For example, hepatic enzyme activity in rodents accelerates DIDP metabolism compared to human hepatocytes, altering toxicity endpoints. To resolve discrepancies:

  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.
  • Conduct dose-response alignment using urinary metabolite levels rather than administered doses.
  • Validate in vitro findings with chronic in vivo studies (e.g., 90-day rodent assays) to assess cumulative effects .

Advanced: What experimental designs are optimal for assessing DIDP’s endocrine-disrupting potential in developmental studies?

Prioritize transgenerational rodent models with gestational and lactational exposure windows. Key endpoints include:

  • Anogenital distance (AGD) and testicular histopathology in male offspring.
  • Thyroid hormone levels (T3/T4) and associated gene expression (e.g., CYP17A1).
  • Mixture exposure scenarios to mimic real-world co-occurrence with other phthalates like DEHP. Use benchmark dose (BMD) modeling to identify low-dose thresholds, as DIDP’s effects may follow non-monotonic curves .

Advanced: How should environmental fate studies address DIDP’s persistence in heterogeneous matrices?

Design microcosm experiments to simulate DIDP’s degradation in soil-water-sediment systems. Key parameters:

  • Aerobic vs. anaerobic conditions : DIDP’s half-life ranges from 150 days (aerobic) to >1 year (anaerobic).
  • Photodegradation : UV exposure generates secondary metabolites (e.g., phthalic acid), requiring LC-TOF/MS for identification.
  • Bioaccumulation factors (BAFs) : Measure DIDP in benthic organisms (e.g., Lumbriculus variegatus) to assess trophic transfer .

Advanced: What methodologies validate epidemiological associations between DIDP exposure and adverse birth outcomes?

Leverage birth cohort studies with longitudinal urine sampling to quantify DIDP metabolites (e.g., MINP). Use multivariate regression adjusted for confounders (e.g., maternal BMI, co-exposure to DINP). For causal inference, apply negative control outcomes (e.g., paternal exposure data) and mediation analysis to isolate DIDP-specific effects from other phthalates. Recent studies report a 12% increase in preterm birth risk per log-unit increase in MINP .

Basic: What quality control measures are essential for DIDP extraction from polymeric materials?

Employ Soxhlet extraction with toluene or hexane for 24 hours, followed by cleanup via silica gel chromatography. Validate recovery rates using matrix-matched certified reference materials (CRMs) . For microplastics, combine Fourier-transform infrared spectroscopy (FTIR) with pyrolysis-GC/MS to differentiate DIDP from co-extracted additives .

Advanced: How do regulatory thresholds for DIDP (e.g., EPA’s TSEL) align with mechanistic toxicokinetic data?

The U.S. EPA’s tentative safe exposure level (TSEL) of 1.0 mg/m³ (aerosol + vapor) is derived from NOAELs (no-observed-adverse-effect levels) in chronic rodent studies. However, uncertainty factors (UFs) of 100–1,000 are applied due to interspecies variability and database gaps in reproductive toxicity. Researchers should critique these thresholds using probabilistic exposure models and compare with EU’s REACH-derived DNELs (derived no-effect levels) .

Advanced: What strategies mitigate bias in systematic reviews of DIDP’s carcinogenicity?

Adhere to PRISMA guidelines and use risk-of-bias (RoB) tools like OHAT’s for study evaluation. Prioritize cohorts with:

  • Quantified internal exposure metrics (e.g., urinary metabolites).
  • Latency analysis for cancer endpoints (e.g., >10-year follow-up).
  • Sensitivity analyses to exclude industry-funded studies. Current data suggest DIDP is non-genotoxic but may act as a peroxisome proliferator , warranting IARC re-evaluation .

Basic: What databases and repositories provide authoritative DIDP data for meta-analyses?

  • U.S. EPA CompTox Chemistry Dashboard : Physical properties, toxicity values, and environmental fate data .
  • NHANES : Urinary metabolite data for U.S. populations .
  • PubChem : Structural identifiers and spectral libraries .
  • European Chemicals Agency (ECHA) : REACH dossiers and regulatory updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.